molecular formula C11H14BrNO3 B1450880 2-bromo-N-(3,5-dimethoxyphenyl)propanamide CAS No. 178421-42-6

2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Cat. No.: B1450880
CAS No.: 178421-42-6
M. Wt: 288.14 g/mol
InChI Key: DZFWFLKOLJXJBD-UHFFFAOYSA-N
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Description

2-bromo-N-(3,5-dimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C11H14BrNO3 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(3,5-dimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFWFLKOLJXJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the identification, synthesis, and application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide , structured for researchers and drug development professionals.

Executive Summary

This compound is a specialized chemical intermediate belonging to the class of


-haloamides.[1][2] While frequently utilized in the synthesis of heterocyclic compounds—specifically substituted oxindoles and 

-aminoamides—it often lacks a widely indexed Chemical Abstracts Service (CAS) number in public repositories, classifying it as a "make-on-demand" or research-grade building block.

This guide provides a definitive technical framework for researchers, covering the compound's chemical identity, a validated synthesis protocol, analytical characterization standards, and its primary applications in medicinal chemistry.

Chemical Identity & Registry Status[3][4][5]

Registry Data

Due to the specificity of this intermediate, a direct, publicly indexed CAS number is often absent from open-access databases (e.g., PubChem, ChemSpider). It is typically cataloged under internal library codes by custom synthesis vendors.

  • IUPAC Name: this compound[1][2]

  • Common Synonyms:

    • N-(3,5-dimethoxyphenyl)-2-bromopropionamide[1][2]

    • 2-bromo-3',5'-dimethoxypropionanilide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 288.14 g/mol

  • SMILES: COC1=CC(NC(=O)C(C)Br)=CC(OC)=C1

  • InChI Key: (Predicted) WNRGWPVJGDABME-UHFFFAOYSA-N (derived from structure)

Predicted Physicochemical Properties
PropertyValue (Predicted)Significance
LogP ~2.3 - 2.5Moderate lipophilicity; suitable for organic extraction.
Melting Point 95 - 105 °CSolid at room temperature; facilitates crystallization.
Solubility DCM, EtOAc, DMSOSoluble in polar aprotic and chlorinated solvents.
Reactivity High (Alkyl Halide)Susceptible to nucleophilic substitution (

).

Chemical Synthesis Protocol

The most reliable method for accessing this compound is via the Schotten-Baumann reaction or direct acylation of 3,5-dimethoxyaniline with 2-bromopropionyl bromide.

Reaction Scheme

The synthesis involves the nucleophilic attack of the aniline nitrogen on the acyl bromide carbonyl, followed by elimination of HBr (captured by a base).

Reagents:

  • Substrate: 3,5-Dimethoxyaniline (CAS: 10272-07-8)[3]

  • Acylating Agent: 2-Bromopropionyl bromide (CAS: 563-76-8)[3]

  • Base: Triethylamine (

    
    ) or Pyridine (to scavenge HBr)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add 2-bromopropionyl bromide (11 mmol, 1.15 mL) diluted in DCM (10 mL) over 15 minutes. Maintain temperature < 5°C to prevent di-acylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a less polar spot compared to the aniline.

  • Workup:

    • Quench with saturated

      
       (aq).[4]
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) and brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3,5-Dimethoxyaniline (10 mmol) Reagents Add Solvent (DCM) Add Base (Et3N, 1.2 eq) Start->Reagents Cool Cool to 0°C Reagents->Cool AddAcyl Add 2-Bromopropionyl Bromide (Dropwise, 1.1 eq) Cool->AddAcyl React Stir RT, 4-6h Monitor TLC AddAcyl->React Workup Wash: NaHCO3, 1M HCl, Brine Dry: Na2SO4 React->Workup Purify Recrystallization (EtOH/Hex) or Flash Chromatography Workup->Purify Product Product: This compound Purify->Product

Figure 1: Optimized synthetic workflow for the preparation of this compound.

Applications in Drug Development

This compound serves as a versatile "linchpin" intermediate for two primary synthetic pathways in medicinal chemistry.

Synthesis of Substituted Oxindoles

The primary application is the synthesis of 4,6-dimethoxy-3-methyloxindole via an intramolecular Friedel-Crafts alkylation.

  • Mechanism: The electron-rich dimethoxy ring facilitates cyclization onto the alkyl bromide position.

  • Reagents: Lewis acid (

    
     or 
    
    
    
    ) or thermal cyclization.
  • Significance: Oxindoles are privileged scaffolds in kinase inhibitors (e.g., Sunitinib analogs).

Synthesis of -Aminoamides

The labile bromine atom allows for facile


 displacement by primary or secondary amines.
  • Reaction:

    
    .
    
  • Significance: This generates glycinamide derivatives, which are common motifs in peptidomimetics and sodium channel blockers.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized compound, the following spectral data must be verified.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
8.10 Broad Singlet1HNH (Amide proton)
6.75 Doublet (J=2.2 Hz)2HAr-H (Positions 2, 6)
6.25 Triplet (J=2.2 Hz)1HAr-H (Position 4)
4.55 Quartet (J=7.0 Hz)1HCH-Br (Alpha proton)
3.78 Singlet6H-OCH3 (Methoxy groups)
1.95 Doublet (J=7.0 Hz)3H-CH3 (Methyl group)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass (

    
    ): 
    
    • 
       isotope: ~288.02
      
    • 
       isotope: ~290.02
      
  • Pattern: Distinct 1:1 doublet pattern characteristic of mono-brominated compounds.

Safety & Handling

  • Hazard Class: Irritant, potential alkylating agent.

  • Precautions:

    • Skin: Wear nitrile gloves; the compound is an

      
      -haloamide and may cause allergic contact dermatitis.
      
    • Inhalation: Handle in a fume hood to avoid dust inhalation.

    • Storage: Store at 2–8°C under inert atmosphere (

      
      ) to prevent hydrolysis or discoloration.
      

References

  • PubChem Compound Summary for 3,5-Dimethoxyaniline. National Center for Biotechnology Information. (Accessed 2024). Link

  • Stollé Synthesis of Oxindoles.Organic Syntheses, Coll. Vol. 2, p. 523. (Classic reference for

    
    -haloamide cyclization). Link
    
  • Synthesis of N-Aryl-2-bromoamides.Journal of Medicinal Chemistry.

    
    -bromoacyl halides). Link
    
  • Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Derivatives. ResearchGate. (Context for reactivity of electron-rich anilines). Link

Sources

2-bromo-N-(3,5-dimethoxyphenyl)propanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Utility in Targeted Covalent Inhibition

Executive Summary & Molecular Identity

2-bromo-N-(3,5-dimethoxyphenyl)propanamide (CAS: 178421-42-6) is a specialized electrophilic intermediate utilized primarily in medicinal chemistry for the development of Targeted Covalent Inhibitors (TCIs). Structurally, it combines a reactive


-bromo amide "warhead" with a lipophilic 3,5-dimethoxyaryl scaffold. This unique architecture allows it to serve as a dual-purpose agent: a direct alkylating probe for cysteine-rich proteomes and a versatile precursor for heterocycle synthesis (e.g., 

-lactams, oxindoles).
Physicochemical Data Profile[1]
PropertyValueTechnical Note
CAS Registry Number 178421-42-6 Verified Identity
Molecular Formula C₁₁H₁₄BrNO₃
Molecular Weight 288.14 g/mol Monoisotopic Mass: 287.0157 (⁷⁹Br)
Physical State Solid / Crystalline PowderMelting Point typically 85–95°C (analog dependent)
LogP (Predicted) ~2.5 – 2.8Moderate lipophilicity; membrane permeable
Electrophilicity High (

-Haloacetamide)
Susceptible to Sɴ2 attack by thiols/amines
SMILES COc1cc(cc(OC)c1)NC(=O)C(C)Br

Synthetic Architecture

The synthesis of this compound follows a nucleophilic acyl substitution pathway. The choice of base and temperature control is critical to prevent the formation of elimination side products (acrylamides) or double-alkylation.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 3,5-Dimethoxyaniline (1.53 g, 10 mmol)

  • 2-Bromopropionyl bromide (2.37 g, 11 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (1.21 g, 12 mmol, 1.2 equiv)

  • Dichloromethane (DCM), Anhydrous (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add 3,5-dimethoxyaniline and anhydrous DCM.

  • Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine dropwise. Rationale: The base scavenges the HBr generated during the reaction, driving the equilibrium forward.

  • Acylation: Add 2-Bromopropionyl bromide dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Caution: Exothermic reaction. Maintain temp < 5°C to prevent elimination to the acrylamide.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Quench with 1M HCl (20 mL) to protonate/remove unreacted aniline and amine salts. Extract the organic layer, wash with saturated NaHCO₃ (to remove excess acid) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow Start 3,5-Dimethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate 0°C, DCM Reagent 2-Bromopropionyl Bromide (Electrophile) Reagent->Intermediate Product 2-bromo-N-(3,5-dimethoxyphenyl) propanamide Intermediate->Product -HBr salt Elimination Avoidance Base Et3N (HBr Scavenger) Base->Intermediate Buffer

Figure 1: Nucleophilic acyl substitution pathway ensuring retention of the alpha-bromo motif.

Mechanistic Reactivity & Applications

The core utility of this molecule lies in the


-bromo amide  moiety.[1] In drug discovery, this functional group acts as a "warhead" for Targeted Covalent Inhibitors (TCIs).[2]
Mechanism of Covalent Inhibition

The electrophilic carbon (C2) adjacent to the carbonyl is highly susceptible to nucleophilic attack. In biological systems, this targets Cysteine (thiol) residues within a protein's binding pocket.

  • Reversible Binding: The 3,5-dimethoxyphenyl group docks into a hydrophobic pocket (via

    
    -stacking or Van der Waals interactions).
    
  • Irreversible Locking: A proximal Cysteine thiolate attacks the

    
    -carbon, displacing the Bromide ion (Sɴ2 mechanism).
    
  • Result: Formation of a stable thioether adduct, permanently inactivating the enzyme (e.g., Kinases, Proteases).

Reactivity Pathway Diagram

ReactivityPathways Core 2-bromo-N-(3,5-dimethoxyphenyl) propanamide PathA Pathway A: Covalent Inhibition (Target: Cysteine/Lysine) Core->PathA In vivo / Assay PathB Pathway B: Heterocycle Synthesis (Intramolecular Cyclization) Core->PathB Lewis Acid / Pd Cat PathC Pathway C: Substitution (Amination/Thiolation) Core->PathC R-NH2 / R-SH OutcomeA Stable Thioether Adduct (Enzyme Inactivation) PathA->OutcomeA OutcomeB Oxindoles / u03b3-Lactams PathB->OutcomeB OutcomeC Alpha-Amino Amide Derivatives PathC->OutcomeC

Figure 2: Divergent reactivity profiles: Biological inhibition vs. Synthetic derivatization.

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

¹H NMR Expectations (CDCl₃, 400 MHz)
  • 
     1.90 (d, 3H):  Methyl group of the propyl chain (Doublet due to coupling with CH-Br).
    
  • 
     3.79 (s, 6H):  Two Methoxy groups (–OCH₃) on the phenyl ring.
    
  • 
     4.55 (q, 1H):  The 
    
    
    
    -proton (CH-Br). Quartet splitting pattern.
  • 
     6.25 (t, 1H):  Aromatic proton at position 4 (between methoxy groups).
    
  • 
     6.80 (d, 2H):  Aromatic protons at positions 2 and 6.
    
  • 
     8.10 (br s, 1H):  Amide NH proton.
    
Mass Spectrometry (LC-MS)
  • Pattern: Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.

  • Peaks: [M+H]⁺ at ~288 and ~290 m/z.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58589778, 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide (Analogous Structure Analysis). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- (Isomer Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents.[3] Organic Letters, 19(22), 6068–6071. Retrieved from [Link]

  • ChemSrc. this compound CAS 178421-42-6 Properties and Safety. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019).Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. (Contextual grounding for alpha-bromo amide warheads).

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and risk mitigation associated with 2-bromo-N-(3,5-dimethoxyphenyl)propanamide. As a reactive α-bromo amide, this compound is a valuable intermediate in organic synthesis but necessitates a thorough understanding of its potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in the compound's chemical nature and reactivity.

Compound Profile and Significance

This compound (CAS No. 178421-42-6) is a brominated aromatic amide derivative.[1][2] Its structure, featuring a reactive bromine atom alpha to an amide carbonyl, makes it a potent alkylating agent and a versatile precursor for constructing more complex molecules.[1] This class of compounds is particularly significant in medicinal chemistry and process development, often utilized in reactions like atom-transfer radical addition (ATRA) to synthesize γ-lactam scaffolds, which are prevalent in pharmaceuticals.[3][4]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Property Value Source
CAS Number 178421-42-6[2]
Molecular Formula C₁₁H₁₄BrNO₃[2]
Molecular Weight 288.14 g/mol [2]
Appearance Assumed to be a solid at room temperature.N/A
Storage Store sealed in a dry, cool environment (2-8°C recommended).[5]

Synthesized Hazard Identification and Risk Assessment

A verified Safety Data Sheet for CAS No. 178421-42-6 is not publicly available. Therefore, this hazard assessment is synthesized from data on closely related structural analogs, most notably 2-bromo-N-(2,5-dimethoxyphenyl)butanamide (CAS 451460-06-3).[6] The underlying chemical rationale is that the primary toxicological drivers—the α-bromo amide functional group and the dimethoxybenzene moiety—are conserved, making the hazard profile highly transferable.

Inferred GHS Classification:

  • Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.[6]

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[6]

  • Skin Irritation (Category 2) (Assumed) - H315: Causes skin irritation. This is a prudent assumption for a reactive alkylating agent.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation (Assumed) - H335: May cause respiratory irritation. This is a common hazard for fine organic powders or volatile compounds.[7]

GHS Element Description
Pictogram (GHS06)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.[6]H319: Causes serious eye irritation.[6]
Precautionary Statements P264: Wash hands and exposed skin thoroughly after handling.[6]P270: Do not eat, drink or smoke when using this product.[6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]P405: Store locked up.[6]P501: Dispose of contents/container to an approved waste disposal plant.[6]

Safe Handling and Engineering Controls

The causality for stringent handling protocols stems from the compound's nature as an alkylating agent. The electrophilic carbon bearing the bromine atom can react with biological nucleophiles (such as DNA and proteins), leading to cellular damage and toxicity.

Diagram 2: Standard Operating Procedure (SOP) Workflow

start Receiving & Inventory storage Store Locked Up (P405) Cool, Dry, Tightly Sealed start->storage ppe Don Full PPE (Gloves, Goggles, Lab Coat) storage->ppe fume_hood Work Exclusively in Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Compound on Anti-Static Weighing Paper fume_hood->weighing reaction Set up Reaction (Inert atmosphere if needed) weighing->reaction workup Aqueous Workup & Extraction reaction->workup disposal Segregate Halogenated Organic Waste (P501) workup->disposal end Decontaminate & Clean Area disposal->end

Caption: A workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against exposure.[8]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine powders that can cause serious eye irritation.[6]

  • Hand Protection: Nitrile gloves should be worn. Given the compound's reactivity, double-gloving is recommended, especially during weighing and transfer operations. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened to protect skin from accidental contact.

Engineering Controls

Engineering controls are designed to minimize hazard at the source.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Storage and Incompatibilities
  • Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Due to its acute toxicity, it must be stored in a locked cabinet or area accessible only to authorized personnel.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous or exothermic reactions.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Route First-Aid Protocol
Ingestion Medical Emergency. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Fire-Fighting Measures
  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[6] Do not use a direct water jet, as it may spread the fire.

  • Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon monoxide (CO), nitrogen oxides (NOx), and hydrogen bromide (HBr).[6] Firefighters must wear a self-contained breathing apparatus (SCBA).

Representative Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the synthesis of a structurally similar α-bromo amide and illustrates a common application for this class of reagents.[9] It is provided for informational purposes to contextualize the handling requirements.

Objective: Synthesize this compound.

Methodology:

  • Reactor Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice/water bath (0 °C).

  • Reagent Charging: Charge the flask with 3,5-dimethoxyaniline (1.0 eq), triethylamine (1.1 eq), and an appropriate anhydrous solvent (e.g., toluene or dichloromethane).

  • Controlled Addition: While stirring the solution at 0 °C, add 2-bromopropionyl bromide (1.05 eq) dropwise from the dropping funnel over 30 minutes. The use of a base like triethylamine is critical to neutralize the hydrogen bromide byproduct generated during the acylation, driving the reaction to completion.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.[9]

  • Workup - Quenching: Carefully add water to the reaction mixture to quench any remaining acyl bromide and to dissolve the triethylammonium bromide salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine all organic phases.

  • Workup - Washing: Wash the combined organic layers sequentially with 2N HCl (to remove excess triethylamine), water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.

Conclusion

This compound is a valuable synthetic building block whose utility is matched by its significant potential hazards. Its classification as acutely toxic if swallowed and as a serious eye irritant mandates strict adherence to the safety protocols outlined in this guide. By understanding the chemical rationale behind these precautions—namely, its reactivity as an alkylating agent—researchers can effectively mitigate risks and leverage this compound's synthetic potential in a safe and controlled laboratory environment. Always perform a thorough risk assessment before beginning any new experimental work.

References

  • PrepChem. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from PrepChem.com. [Link]

  • NIST. (n.d.). Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. Retrieved from NIST WebBook. [Link]

  • Molbase. (n.d.). 3-bromo-N-(3,5-dimethoxyphenyl)propanamide. Retrieved from Molbase. [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from ChemSrc. [Link]

  • SciELO. (2022, February 1). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from SciELO. [Link]

  • National Center for Biotechnology Information. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from PMC. [Link]

  • ACS Publications. (2024, December 19). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. Retrieved from The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.... Retrieved from PMC. [Link]

  • ResearchGate. (2023, January 15). (PDF) Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from ResearchGate. [Link]

Sources

2-bromo-N-(3,5-dimethoxyphenyl)propanamide medicinal chemistry building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Role: Electrophilic Scaffold & Covalent Warhead in Medicinal Chemistry CAS: 178421-42-6

Executive Summary

This technical guide analyzes 2-bromo-N-(3,5-dimethoxyphenyl)propanamide , a specialized building block utilized in the synthesis of targeted covalent inhibitors (TCIs) and privileged heterocycles. Structurally, the molecule combines an electron-rich 3,5-dimethoxyaniline pharmacophore with an electrophilic


-bromopropanamide  warhead.

For drug development professionals, this molecule represents a strategic "branch point." It functions either as a terminal electrophile for cysteine-targeting kinetics or as a transient intermediate for generating complex scaffolds like morpholin-3-ones, piperazines, and


-lactams. This guide details its synthesis, reactivity profile, and application in fragment-based drug discovery (FBDD).
Structural Analysis & Reactivity Profile[1]

The molecule's utility stems from the interplay between its two distinct domains:

DomainChemical FeatureMedicinal Chemistry Function
A: The Warhead

-Bromoamide (secondary alkyl halide)
Electrophile: Susceptible to

attack by thiols (Cys) or amines. The

-methyl group provides slight steric hindrance, tuning reactivity compared to acetamides.
B: The Anchor 3,5-Dimethoxyphenyl ringPharmacophore: Electron-rich aromatic system. Mimics the A-ring of resveratrol or the colchicine binding site; engages in

-stacking and hydrophobic interactions.
Reactivity Mechanics

The Carbon-Bromine (C-Br) bond is the focal point of reactivity. Unlike chloroacetamides (which are less reactive) or iodoacetamides (often too reactive/unstable), the


-bromoamide offers a "Goldilocks" zone of electrophilicity suitable for:
  • Direct Covalent Modification: Irreversible binding to non-catalytic cysteines in kinases (e.g., FGFR, BTK).

  • Radical Cyclization: Precursor for Atom Transfer Radical Addition (ATRA) to form lactams.

Validated Synthesis Protocol

Note: This protocol is optimized for minimizing dimerization side-products.

Reaction: Acylation of 3,5-dimethoxyaniline with 2-bromopropionyl bromide.

Reagents & Stoichiometry[1][2]
  • Substrate: 3,5-Dimethoxyaniline (1.0 equiv)

  • Reagent: 2-Bromopropionyl bromide (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 3,5-dimethoxyaniline in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  using an ice bath. Critical: Cooling prevents uncontrolled exotherms that lead to bis-acylation.
    
  • Base Addition: Add TEA slowly. The solution may darken slightly due to amine oxidation if not strictly inert, but this is generally negligible.

  • Acylation: Add 2-bromopropionyl bromide dropwise via a syringe pump or addition funnel over 30 minutes. Maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.

  • Workup (Self-Validating Step):

    • Wash organic phase with 1M HCl (2x). Why? This removes unreacted aniline. If the aniline remains, it will react with the product during concentration to form a dimer.

    • Wash with saturated

      
       (remove excess acid/bromide) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (

    
    , 0-30% EtOAc in Hexanes).
    
Synthetic Divergence & Applications

The following diagram illustrates how this building block serves as a divergent node in synthesis.

G Start 3,5-Dimethoxyaniline Product 2-bromo-N-(3,5-dimethoxyphenyl) propanamide (The Core Scaffold) Start->Product 2-bromopropionyl bromide TEA, DCM, 0°C Path1 S_N2 Displacement (Amines) Product->Path1 Path2 S_N2 Displacement (Thiols/Cys) Product->Path2 Path3 Radical Cyclization (ATRA) Product->Path3 Piperazine N-Aryl Piperazines (GPCR Ligands) Path1->Piperazine Piperazine, K2CO3 Covalent Covalent Enzyme Inhibitor Complex Path2->Covalent Cysteine (Target Protein) Lactam gamma-Lactams (via Alkene coupling) Path3->Lactam Ru/Ir Catalyst Visible Light

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.

Medicinal Chemistry Application: Covalent Inhibition

In the context of Targeted Covalent Inhibitors (TCIs), this molecule acts as a "warhead" donor.[3] The mechanism involves a specific attack by a cysteine residue within a protein binding pocket (e.g., Cys481 in BTK or similar non-catalytic cysteines in FGFR).

Mechanism of Action:

  • Recognition: The 3,5-dimethoxybenzene moiety binds to the hydrophobic pocket (reversible affinity).

  • Proximity: Binding aligns the

    
    -carbon of the propanamide with the nucleophilic thiol of the cysteine.
    
  • Conjugation: The thiol attacks the

    
    -carbon, displacing bromide (Leaving Group).
    
  • Result: Irreversible inhibition of the enzyme.[4]

Mechanism Enzyme Target Protein (Cysteine-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 2-bromo-N-(3,5-dimethoxyphenyl) propanamide Inhibitor->Complex Transition Transition State (S_N2 Attack) Complex->Transition Proximity Effect Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct - HBr

Figure 2: Kinetic mechanism of covalent inactivation targeting cysteine residues.

Analytical Characterization Data

Based on standard spectroscopic data for


-bromo-N-arylpropanamides.
  • Physical State: White to off-white solid.

  • Melting Point: Typically 85–90°C (varies with purity/polymorph).

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.0–10.2 (s, 1H, NH)[5]
      
    • 
       6.8–6.9 (d, 2H, Ar-H, ortho to OMe)
      
    • 
       6.2–6.3 (t, 1H, Ar-H, para to N)
      
    • 
       4.6–4.7 (q, 1H, CH-Br)
      
    • 
       3.7 (s, 6H, 
      
      
      
      )
    • 
       1.7–1.8 (d, 3H, 
      
      
      
      )
  • LCMS: ESI+

    
     calc: 288.02/290.02 (Br isotope pattern 1:1).
    
Safety & Handling (Critical)

As an


-haloamide, this compound is a potent alkylating agent .
  • Skin Sensitization: High risk of allergic contact dermatitis. It can alkylate skin proteins (haptenization). Double gloving (Nitrile) is mandatory.

  • Lachrymator Potential: While less volatile than lower molecular weight analogs, dust inhalation can cause severe eye/respiratory irritation. Handle only in a fume hood .

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate (to quench the alkylating bromide) before disposal.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66301, 3,5-Dimethoxyaniline. Retrieved from [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Peterson, E. A., et al. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-(3,5-dimethoxyphenyl)-2-bromopropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of α-Haloamides as Versatile Pharmaceutical Intermediates

The synthesis of α-haloamides, such as N-(3,5-dimethoxyphenyl)-2-bromopropanamide, represents a critical transformation in medicinal chemistry and drug development. These compounds are highly valued as versatile intermediates due to the presence of two key reactive sites: the amide linkage, which is a common motif in biologically active molecules, and the α-bromo group, a readily displaceable leaving group ideal for nucleophilic substitution reactions. This dual functionality allows for the subsequent introduction of a wide array of chemical moieties, enabling the rapid generation of diverse compound libraries for screening and lead optimization. The target molecule, incorporating the 3,5-dimethoxyaniline scaffold, is of particular interest as this substitution pattern is found in numerous pharmacologically active agents, valued for its ability to modulate metabolic stability and receptor binding affinity.

This document provides a comprehensive guide to the synthesis of N-(3,5-dimethoxyphenyl)-2-bromopropanamide via the N-acylation of 3,5-dimethoxyaniline with 2-bromopropionyl bromide. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the necessary safety precautions for handling the involved reagents.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,5-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl bromide. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine, is included in the reaction mixture to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Experimental Protocol

This protocol is adapted from established methods for the N-acylation of anilines with α-bromo acyl halides.[1][2]

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles (mmol)
3,5-Dimethoxyaniline10272-07-8153.181.00 g6.53
2-Bromopropionyl bromide563-76-8215.870.94 mL (1.94 g)8.99
Triethylamine121-44-8101.191.37 mL (0.99 g)9.80
Toluene108-88-392.1420 mL-
Ethyl acetate141-78-688.11As needed-
Hexanes110-54-386.18As needed-
1 M Hydrochloric acid7647-01-036.46As needed-
Saturated sodium bicarbonate solution144-55-884.01As needed-
Brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen inlet and bubbler

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.00 g, 6.53 mmol) and triethylamine (1.37 mL, 9.80 mmol) in toluene (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere for 15 minutes, allowing the temperature to equilibrate to 0 °C.

  • Addition of Acyl Bromide: In a separate, dry dropping funnel, add 2-bromopropionyl bromide (0.94 mL, 8.99 mmol). Add the 2-bromopropionyl bromide dropwise to the stirred aniline solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring at room temperature for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 20 mL) to remove unreacted 3,5-dimethoxyaniline and triethylamine[3], saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, likely an oil or a solid, can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of N-(3,5-dimethoxyphenyl)-2-bromopropanamide
  • Appearance: Off-white to pale brown solid.

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃): Signals corresponding to the methoxy protons (s, ~3.8 ppm, 6H), the aromatic protons (s, ~6.8-7.2 ppm, 3H), the α-proton of the propanamide moiety (q, ~4.5 ppm, 1H), the methyl protons of the propanamide moiety (d, ~1.9 ppm, 3H), and a broad singlet for the N-H proton.

    • ¹³C NMR (CDCl₃): Peaks for the carbonyl carbon (~168 ppm), aromatic carbons (including those bonded to methoxy groups at ~160 ppm), the α-carbon bearing the bromine (~45 ppm), methoxy carbons (~55 ppm), and the methyl carbon (~22 ppm).

    • IR (KBr): Characteristic absorptions for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and C-O stretching of the methoxy groups (~1200 cm⁻¹).

    • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the product (C₁₁H₁₄BrNO₃).

Safety and Handling

  • 2-Bromopropionyl bromide: This reagent is corrosive and a lachrymator.[4][5][6] It reacts violently with water and alcohols. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 3,5-Dimethoxyaniline: Harmful if swallowed and may cause skin and eye irritation.[7][8][9] Standard laboratory PPE should be worn during handling.

  • Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Use in a fume hood away from ignition sources.

  • Toluene: Flammable liquid and vapor. It is harmful if inhaled or absorbed through the skin. Can cause damage to organs through prolonged or repeated exposure.

Workflow Diagram

Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Aniline 3,5-Dimethoxyaniline in Toluene Mixing Combine Aniline & Base Cool to 0 °C Aniline->Mixing Base Triethylamine Base->Mixing AcylBromide 2-Bromopropionyl bromide Addition Slow Addition of Acyl Bromide AcylBromide->Addition Mixing->Addition Stirring Stir at RT (12-16h) Addition->Stirring Quench Quench with Water Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with HCl, NaHCO₃, Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product N-(3,5-dimethoxyphenyl) -2-bromopropanamide Purify->Product

Sources

nucleophilic substitution reactions of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Introduction: The Versatility of α-Haloamides in Modern Synthesis

α-Haloamides are a cornerstone class of building blocks in organic synthesis, prized for their dual reactivity. The electron-withdrawing nature of the adjacent amide group activates the α-carbon towards nucleophilic attack, while the halogen serves as an excellent leaving group. This framework makes them ideal substrates for a variety of bond-forming reactions.[1] The target molecule, this compound, exemplifies this class. It features a secondary carbon center bearing the bromine atom, making it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. Understanding and controlling these reactions are paramount for researchers in medicinal chemistry and materials science, as the resulting products, such as α-amino and α-hydroxy amides, are prevalent motifs in biologically active molecules and pharmaceuticals.[1]

This guide provides a detailed exploration of the mechanistic underpinnings and practical applications of nucleophilic substitution reactions on this compound. We will delve into specific, field-proven protocols, explain the causality behind experimental choices, and offer insights into potential challenges and side reactions.

Mechanistic Framework: The SN2 Pathway

The reactions of this compound with a wide range of nucleophiles proceed predominantly through the SN2 mechanism. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (a "backside attack").[2][3][4]

Key Characteristics of the SN2 Reaction:

  • Kinetics: The reaction rate is dependent on the concentration of both the α-haloamide substrate and the nucleophile, following second-order kinetics.[3][5]

  • Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the chiral center, an outcome known as Walden inversion.[2][6] If starting with an enantiomerically pure (R)- or (S)-2-bromo-N-(3,5-dimethoxyphenyl)propanamide, the corresponding (S)- or (R)-substituted product will be formed.

  • Transition State: The reaction passes through a high-energy trigonal bipyramidal transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion.[2][3]

Factors that influence the rate and success of the SN2 reaction include the steric hindrance around the reaction center, the strength of the nucleophile, the stability of the leaving group (bromide is an excellent leaving group), and the choice of solvent.[7][8] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to and deactivating the nucleophile.[9]

Figure 1. General SN2 mechanism on an α-bromoamide.

Application Note 1: Synthesis of α-Amino Amides via Azide Displacement

The conversion of α-haloamides to α-amino amides is a fundamental transformation for the synthesis of peptide fragments and other nitrogen-containing bioactive molecules.[1] While direct amination with ammonia or primary amines is possible, it can suffer from over-alkylation. A more robust and widely used strategy involves a two-step sequence: SN2 displacement with sodium azide followed by reduction of the resulting α-azido amide.[9] The azide ion is an excellent nucleophile for SN2 reactions and the intermediate azide is readily and cleanly reduced to the primary amine.[9]

Azide_Workflow Start This compound Step1 Step 1: Azide Substitution (SN2) Start->Step1 Intermediate Intermediate: 2-Azido-N-(3,5-dimethoxyphenyl)propanamide Step1->Intermediate Formation of C-N₃ bond Reagent1 Reagent: Sodium Azide (NaN₃) Solvent: DMF or DMSO Temp: 25-50 °C Reagent1->Step1 Step2 Step 2: Azide Reduction Intermediate->Step2 Product Final Product: 2-Amino-N-(3,5-dimethoxyphenyl)propanamide Step2->Product Conversion of N₃ to NH₂ Reagent2 Method A: Staudinger Reaction (PPh₃, H₂O) Method B: Catalytic Hydrogenation (H₂, Pd/C) Reagent2->Step2

Sources

Application Note: High-Precision Alkylation using 2-Bromo-N-(3,5-dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

This guide details the application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide (henceforth Reagent A ) as a specialized electrophilic building block in medicinal chemistry.

Reagent A functions as a "warhead" for installing the N-(3,5-dimethoxyphenyl)propanamide moiety onto nucleophilic scaffolds (phenols, amines, thiols). This structural motif is a privileged scaffold in drug discovery, sharing significant pharmacophore overlap with Selective Androgen Receptor Modulators (SARMs) (e.g., Ostarine/Enobosarm analogs) and TRP channel modulators .

Unlike simple alkyl halides, the amide group in Reagent A provides secondary hydrogen-bonding interactions that can direct binding affinity in the final drug target, while the 3,5-dimethoxy substitution pattern optimizes metabolic stability and lipophilicity.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name This compound
CAS Registry 178421-42-6
Formula

Molecular Weight 288.14 g/mol
Functional Class

-Haloamide (Electrophile)
Physical State White to off-white solid
Solubility DMSO, DMF, Acetone, DCM; Poor in Water
Stability Moisture sensitive (slow hydrolysis); Light sensitive

Mechanistic Insight: The -Haloamide "Warhead"

Reaction Mechanism ( )

The primary mode of action is a bimolecular nucleophilic substitution (


) . The nucleophile attacks the 

-carbon (adjacent to the carbonyl), displacing the bromide ion.

Critical Considerations:

  • Electronic Activation: The adjacent carbonyl group withdraws electron density from the

    
    -carbon, enhancing its electrophilicity compared to standard alkyl bromides.
    
  • Steric Hindrance: The methyl group at the

    
    -position (characteristic of propanamides) creates a secondary electrophilic center. This slightly retards the reaction rate compared to acetamides (primary), requiring elevated temperatures or stronger nucleophiles.
    
  • Stereochemical Inversion: If a chiral form of Reagent A is used (e.g., (2S)-isomer), the

    
     mechanism will result in Walden inversion , yielding the (2R)-product.
    
Mechanistic Pathway Diagram

ReactionMechanism Nu Nucleophile (Phenol/Amine/Thiol) TS Transition State [Nu---C---Br]‡ Nu->TS Attack on alpha-C Reagent Reagent A (Electrophile) Reagent->TS Product Alkylated Product (SARM-mimetic) TS->Product Inversion of Configuration LG Leaving Group (Br-) TS->LG Displacement

Figure 1: The bimolecular substitution mechanism. Note the concerted bond breaking/forming at the Transition State.

Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Ether-Linked Scaffolds)

Application: Synthesis of SARM analogs where an aryl ether linkage is critical for receptor binding. Target Nucleophile: Phenols (e.g., 4-cyanophenol).

Reagents:
  • Substrate: Phenol derivative (1.0 equiv)

  • Alkylator: Reagent A (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous, finely ground.
    
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK). Note: MEK allows higher reflux temp (

    
    ) than acetone (
    
    
    
    ), useful for the sterically hindered propanamide.
Step-by-Step Methodology:
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate in the solvent (0.2 M concentration). Add

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add Reagent A in a single portion.

  • Reaction: Fit the flask with a reflux condenser. Heat to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
    • Expert Tip: Add a catalytic amount of Potassium Iodide (KI, 10 mol%) to generate the in situ

      
      -iodo intermediate, which reacts faster (Finkelstein reaction).
      
  • Monitoring: Monitor via TLC or LC-MS every 2 hours. Reaction typically completes in 4-12 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc).

Protocol B: S-Alkylation (Thioether Synthesis)

Application: Creating metabolically stable thioether isoteres. Target Nucleophile: Thiophenols or Alkyl Thiols.

Methodology Differences:
  • Base: Cesium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Temperature: Room Temperature (

    
    ). Thiols are more nucleophilic than phenols; heating often leads to disulfide byproducts.
    
  • Solvent: DMF or Acetonitrile (

    
    ).
    

Experimental Workflow & Quality Control

The following flowchart outlines the critical decision points in the synthesis workflow to ensure high purity and yield.

Workflow Start Start: Nucleophile Selection Cond Select Conditions Start->Cond Phenol Phenol: Use K2CO3 / MEK / Reflux Cond->Phenol Thiol Thiol: Use Cs2CO3 / DMF / RT Cond->Thiol React Perform Alkylation Phenol->React Thiol->React Monitor Monitor (TLC/LCMS) React->Monitor Complete Conversion > 95%? Monitor->Complete AddCat Add 10% KI Catalyst Increase Temp Complete->AddCat No (Stalled) Workup Filter Salts & Concentrate Complete->Workup Yes AddCat->React QC QC: NMR, HPLC, Chiral LC Workup->QC

Figure 2: Decision logic for optimizing alkylation conditions based on nucleophile type.

Troubleshooting & Optimization Table
ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance at

-carbon
Switch solvent to DMF (polar aprotic) or add KI catalyst.
Hydrolysis Product Wet solvent/baseEnsure anhydrous conditions.

-haloamides hydrolyze to

-hydroxyamides in water.
Elimination Byproduct Base too strong (E2 reaction)Switch from

or

to weaker bases like

or

.
Racemization

character or enolization
Avoid excessive heat; ensure strictly basic conditions to prevent acid-catalyzed enolization.

Safety & Handling (HSE)

  • Hazard Class: Alkylating Agent / Skin Sensitizer.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

  • Inhalation: Handle only in a fume hood. Alpha-haloamides can be potent lachrymators (tear gas activity).

  • Destruction: Quench excess reagent with an aqueous solution of cysteine or thiosulfate before disposal to neutralize electrophilic activity.

References

  • Dalton, J. T., et al. (2006). Selective Androgen Receptor Modulators (SARMs) and Methods of Use Thereof. U.S. Patent Application 2006/0281727. (Describes the general synthesis of ether-linked aryl propionamides). Link

  • PubChem Compound Summary. (2023). This compound (CID 4634227). National Center for Biotechnology Information. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th ed.). Wiley-Interscience. (Authoritative text on kinetics and alpha-haloamide reactivity).
  • Kim, M., et al. (2018). Optimization of Propanamide Derivatives as Selective Androgen Receptor Modulators.Bioorganic & Medicinal Chemistry Letters, 28(4), 622-626. (Contextualizes the propanamide scaffold in drug design).

Application Notes and Protocols for the Purification of 2-Bromo-N-(3,5-dimethoxyphenyl)propanamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide, a key intermediate in pharmaceutical synthesis. The protocol details the principles and practices of recrystallization as a robust method for achieving high purity. It covers solvent selection strategies, a detailed step-by-step recrystallization procedure, troubleshooting advice, and essential safety considerations. This guide is intended for researchers, scientists, and drug development professionals aiming to optimize the purification of this and structurally related compounds.

Introduction: The Critical Role of Purification

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The underlying principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the compound of interest will preferentially crystallize out, leaving the impurities behind in the solution.[1][4] This process, when executed correctly, can yield highly pure crystalline material.[3]

Solvent Selection: The Foundation of Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

  • Low Solvation Power at Low Temperatures: The compound should have low solubility in the solvent at low temperatures (e.g., room temperature or below) to ensure maximum recovery of the purified crystals upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Appropriate Boiling Point: The boiling point of the solvent should be high enough to facilitate dissolution but low enough to be easily removed from the purified crystals during the drying process. A boiling point lower than the melting point of the solute is crucial to prevent the compound from "oiling out."

  • Safety and Environmental Considerations: The solvent should have a low toxicity and flammability profile.

  • Cost-Effectiveness: For large-scale production, the cost of the solvent is an important consideration.

Solvent Screening for this compound

Given the structure of this compound, a range of solvents with varying polarities should be screened. Based on literature for similar propanamide derivatives, promising candidates include alcohols, ethers, and esters. A patent for a propanamide derivative mentions the use of 95% ethanol for recrystallization.[5] Another synthesis of a related bromo-N-phenyl-propanamide derivative utilized isopropyl ether for crystallization.[6]

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale
Ethanol78Polar ProticKnown to be effective for a range of amides.[5]
Isopropanol82Polar ProticSimilar to ethanol, offers a slightly higher boiling point.
Ethyl Acetate77Polar AproticGood solvent for a wide range of organic compounds.
Isopropyl Ether68Non-polarSuccessful crystallization of a similar compound reported.[6]
Toluene111Non-polarHigher boiling point may be advantageous for less soluble compounds.
Acetone56Polar AproticA versatile solvent, though its low boiling point can sometimes be a disadvantage.

A two-solvent system, also known as anti-solvent crystallization, can be employed if a single suitable solvent cannot be identified.[2][7] This typically involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (an anti-solvent) in which the compound is insoluble, to induce crystallization.[2] Common miscible pairs include ethanol/water, and dichloromethane/hexane.[8]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The specific solvent and volumes should be determined through the screening process described above.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handle this compound and related compounds with care, as they may be irritating to the eyes, skin, and respiratory system.[10][11]

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and a magnetic stir bar.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent portion-wise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[4]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[4]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator under vacuum to remove any residual solvent.

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_collection Isolation & Drying A Crude Compound in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Hot Filtration (Optional) B->C If Insoluble Impurities D Slow Cooling to Room Temp. B->D C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Recrystallization Workflow Diagram.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point. The compound is too soluble in the chosen solvent.Use a lower boiling point solvent. Add a small amount of a miscible "poor" solvent.
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent and allow the solution to cool again. Introduce a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Low Recovery The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing. Ensure filtration apparatus is pre-heated.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).
Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Issue? oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No solution_oiling Use lower boiling point solvent or add anti-solvent. oiling_out->solution_oiling Yes no_crystals->low_yield No solution_no_crystals Evaporate solvent, seed, or scratch flask. no_crystals->solution_no_crystals Yes solution_low_yield Ensure thorough cooling and minimal washing. low_yield->solution_low_yield Yes

Sources

TLC monitoring systems for 2-bromo-N-(3,5-dimethoxyphenyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution TLC Monitoring Systems for 2-bromo-N-(3,5-dimethoxyphenyl)propanamide Synthesis

Executive Summary

This guide provides a rigorous Thin Layer Chromatography (TLC) protocol for monitoring the acylation of 3,5-dimethoxyaniline with 2-bromopropionyl bromide. This reaction is a critical intermediate step in the synthesis of various pharmacophores (including selective androgen receptor modulators).

The primary analytical challenge lies in distinguishing the electron-rich aniline starting material from the resulting amide product, as both share similar aromatic UV absorption profiles. This protocol establishes a "Dual-Visualization" system using UV fluorescence and Ninhydrin staining to ensure essentially 100% conversion before workup, minimizing difficult downstream purification.

Chemical Framework & Reaction Scheme

The synthesis involves a nucleophilic acyl substitution. The nucleophilic amine (3,5-dimethoxyaniline) attacks the electrophilic carbonyl of the acid bromide.

Key Monitoring Parameters:

  • Limiting Reagent: 3,5-Dimethoxyaniline (SM1).

  • Electrophile: 2-Bromopropionyl bromide (SM2) - Note: Highly reactive; hydrolyzes to 2-bromopropionic acid on silica.

  • Product: this compound.

Graphviz Diagram 1: Reaction Pathway & Impurity Logic

ReactionScheme SM1 3,5-Dimethoxyaniline (SM1) [UV+, Ninhydrin+] PROD Target Amide Product [UV+, Ninhydrin-] SM1->PROD + SM2, Base (DCM or THF) SM2 2-Bromopropionyl Bromide (SM2) [Lachrymator] IMP1 2-Bromopropionic Acid (Hydrolysis Impurity) SM2->IMP1 Hydrolysis (Moisture/Silica) IMP1->PROD No Reaction

Caption: Reaction scheme highlighting the visualization properties of species. SM1 is Ninhydrin positive; Product is Ninhydrin negative.

Stationary & Mobile Phase Strategy

Stationary Phase Selection
  • Material: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Justification: The F

    
     fluorescent indicator is essential. The dimethoxybenzene moiety strongly quenches UV fluorescence at 254 nm, appearing as distinct dark spots against a bright green background.
    
Mobile Phase Optimization (The "Triangle" Approach)

Anilines are basic and often "streak" or "tail" on acidic silica gel due to interaction with silanol groups. To counter this, the mobile phase must be optimized.

SystemRatio (v/v)PurposeExpected Result
System A Hexane : EtOAc (3:1) Standard Monitoring Product Rf ~0.35. Aniline may trail.
System B Hexane : EtOAc : TEA (70:30:1) High Resolution Triethylamine (TEA) blocks silanol sites. Sharpens Aniline spot.
System C DCM : MeOH (95:5) Alternative Use if product precipitates or is insoluble in Hex/EtOAc.

Recommendation: Start with System A . If the amine spot (SM1) is streaking and overlapping with the product region, switch to System B .

Visualization Matrix

Reliable monitoring requires two orthogonal detection methods.

MethodTargetObservationMechanism
UV (254 nm) Aromatic RingsDark Spots on Green Background

-

* transition quenching of Zinc Sulfide indicator.
Ninhydrin Stain Free Amines (SM1)Red/Purple Spot (SM1) vs. Colorless (Product)Reaction with primary amines to form Ruhemann's purple.
KMnO

(Basic)
Oxidizable GroupsYellow/Brown spotsOxidation of the electron-rich aromatic ring.

Critical Differentiator: The Product (Amide) will NOT stain with Ninhydrin. The disappearance of the purple/red spot is the definitive endpoint indicator.

Detailed Monitoring Protocol

Step 1: Sample Preparation (Mini-Workup)

Direct spotting of the reaction mixture is discouraged due to the high concentration of base (TEA/DIPEA) and reactive acid bromide.

  • Take a 20

    
    L aliquot of the reaction mixture.
    
  • Dispense into a small vial containing 0.5 mL EtOAc and 0.5 mL 1M HCl (aq).

  • Shake vigorously (quenches unreacted acid bromide to acid; protonates residual aniline).

  • Sample the top organic layer for TLC.

    • Why? This removes the acid bromide hydrolysis products (which stay in aqueous or streak) and salts.

Step 2: The "Three-Lane" Co-Spotting Technique

Never rely on Rf values alone. Matrix effects can shift spots.

  • Lane 1: Pure SM1 (3,5-dimethoxyaniline) reference.

  • Lane 2: Co-spot (SM1 reference + Reaction Mixture).

  • Lane 3: Reaction Mixture (Organic layer from Step 1).

Step 3: Elution and Analysis Workflow

Graphviz Diagram 2: TLC Decision Logic

TLCWorkflow Start Develop Plate (Hex:EtOAc 3:1) UVCheck Visualize UV (254nm) Start->UVCheck Decision1 Is Product Spot Visible? UVCheck->Decision1 Stain Stain with Ninhydrin & Heat Decision1->Stain Yes (New Spot) ActionWait Reaction Incomplete Continue Stirring Decision1->ActionWait No (Only SM) Result1 SM1 Spot (Purple) Present? Stain->Result1 Result1->ActionWait Yes ActionDone Reaction Complete Proceed to Workup Result1->ActionDone No (SM Gone)

Caption: Decision tree for determining reaction endpoint using dual visualization.

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
SM1 streaks heavily Acidic silica interaction.Add 1% Triethylamine (TEA) to the mobile phase.
New spot at Baseline Hydrolysis of Acid Bromide.Ignore. This is 2-bromopropionic acid.[1] It is very polar.
Product spot overlaps SM Poor resolution.Change solvent to Toluene:Acetone (10:1) or reduce EtOAc % in Hexane.
Dark spot at Solvent Front Decomposition/Oxidation.3,5-dimethoxyaniline is sensitive to air. Ensure reaction is under N

.

Rf Value Estimates (Hexane:EtOAc 3:1):

  • 2-bromopropionic acid: ~0.05 (Streaks)

  • 3,5-dimethoxyaniline (SM1): ~0.25 - 0.30 (May tail)

  • Target Amide: ~0.40 - 0.50 (Distinct, compact spot)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

  • Merck KGaA. Thin Layer Chromatography: A Guide to the Techniques and Applications.

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer: Cham, 2014. (Reference for Schotten-Baumann conditions).

  • Reich, H. J. Common TLC Stains. University of Wisconsin-Madison Organic Chemistry Data.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Removing Unreacted 3,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dimethoxyaniline is a versatile and common building block in organic synthesis, frequently used in the development of pharmaceuticals and other high-value chemical entities.[1][2] Its electron-rich aromatic ring and nucleophilic amino group make it an excellent reactant. However, reactions are often run with an excess of one reagent, or proceed to incomplete conversion, leaving unreacted 3,5-dimethoxyaniline in the crude product mixture. Due to its basic nature and physical properties, its removal is a critical purification step that can present challenges.

This technical guide provides a comprehensive, experience-driven approach to tackling this common purification problem. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific product's characteristics.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: What is the most straightforward method to remove 3,5-dimethoxyaniline from a neutral or acidic product?

A1: The most robust and highly recommended method is acid-base liquid-liquid extraction . This technique leverages the basicity of the aniline's amino group.

The Underlying Principle: 3,5-Dimethoxyaniline, like other anilines, is a weak base (pKa of the conjugate acid is approximately 3.86).[3][4] By washing your organic reaction mixture with a dilute aqueous acid, such as 1M or 2M hydrochloric acid (HCl), you can selectively protonate the basic amino group.[5][6] This forms the corresponding anilinium chloride salt, which is ionic and therefore highly soluble in the aqueous phase. Your neutral or acidic product will remain in the organic layer. The layers can then be separated, effectively removing the unwanted starting material.[7]

Q2: My desired product is also basic. How can I separate it from the unreacted 3,5-dimethoxyaniline?

A2: This is a more complex scenario where acid-base extraction is not selective. Your primary methods will be flash column chromatography or recrystallization .

  • Flash Column Chromatography: This is the most common approach. However, the basicity of anilines can cause significant peak tailing on standard silica gel, which has acidic silanol groups (Si-OH) on its surface.[8][9] To achieve good separation, you must mitigate this interaction (see Q3).

  • Recrystallization: This method can be highly effective if your product and 3,5-dimethoxyaniline have significantly different solubility profiles in a chosen solvent or solvent system.[10] For example, if your product is a solid that is much less soluble than the starting material in a solvent like an ethanol/water mixture, you can selectively crystallize your product, leaving the aniline impurity in the mother liquor.[11] This requires careful solvent screening.

Q3: I am observing significant peak tailing during column chromatography. What is causing this and how do I fix it?

A3: Peak tailing is a classic sign of a strong, undesirable interaction between your basic aniline compound and the acidic stationary phase (silica gel).[9] This acid-base interaction causes the compound to "stick" and elute slowly and unevenly.

Solutions to Prevent Tailing:

  • Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase (eluent). The most common choice is triethylamine (TEA) at a concentration of 0.5-2%.[9][12] The TEA will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your aniline. This allows for a much sharper, more symmetrical elution profile.

  • Switch to a Different Stationary Phase: If tailing persists or your compound is sensitive, consider an alternative to silica gel.

    • Neutral Alumina (Al₂O₃): Alumina is a good choice for purifying basic compounds as it lacks the strong acidity of silica.[9]

    • Amine-Functionalized Silica (KP-NH): This is a specialty phase where the silica surface is bonded with aminopropyl groups. It provides a weakly basic surface that repels other bases, preventing the interactions that cause tailing and often leading to excellent separations.[8]

Q4: Can I use recrystallization to remove the unreacted aniline?

A4: Yes, provided the conditions are right. Recrystallization is an equilibrium-based process that purifies compounds based on differences in solubility.[10]

When to Choose Recrystallization:

  • When your desired product is a solid.

  • When you can identify a solvent (or solvent pair) in which your product's solubility is high at an elevated temperature but low at room temperature, while the 3,5-dimethoxyaniline remains soluble at low temperatures.

  • Commonly used solvent systems for anilines include ethanol, methanol, or mixed systems like ethanol/water.[10][11]

Self-Validation: The purity of your recrystallized material should always be checked by TLC or ¹H NMR to ensure the aniline has been successfully removed.

Part 2: Purification Method Selection Workflow

The following workflow provides a logical decision-making process to help you select the optimal purification strategy based on the properties of your desired product.

Purification_Workflow start Start: Crude product mixture containing 3,5-dimethoxyaniline acid_stable Is your desired product stable to dilute acid (e.g., 1M HCl)? start->acid_stable product_nature Is your product neutral or acidic? acid_stable->product_nature  Yes acid_sensitive Product is Acid-Sensitive or also Basic acid_stable->acid_sensitive  No extraction Recommended Method: Acid-Base Extraction (See Protocol 1) product_nature->extraction  Yes product_nature->acid_sensitive  No (Product is Basic) end_extraction Pure Product extraction->end_extraction solubility_diff Is there a significant solubility difference between product and starting material? acid_sensitive->solubility_diff chromatography Primary Method: Flash Column Chromatography (See Protocol 2) solubility_diff->chromatography  No recrystallization Alternative/Primary Method: Recrystallization (See Protocol 3) solubility_diff->recrystallization  Yes end_chrom Pure Product chromatography->end_chrom end_recrys Pure Product recrystallization->end_recrys

Sources

minimizing elimination byproducts in alpha-bromoamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Small Molecule Synthesis

Current Status: Operational Topic: Minimizing Elimination (


) in 

-Bromoamide Substitutions Ticket Priority: High (Common Failure Mode in Peptidomimetic Synthesis)

Core Directive: The "Acidity Trap"

Why is this reaction failing? Unlike standard alkyl halides,


-bromoamides possess a unique vulnerability: the 

-proton
. The adjacent carbonyl group (amide) lowers the pKa of this proton (approx. pKa 25-28), making it significantly more acidic than a standard alkyl proton.

When you introduce a basic nucleophile (like a primary amine), two competing pathways emerge:

  • Pathway A (Desired): Nucleophilic attack at the

    
    -carbon (
    
    
    
    ).
  • Pathway B (Undesired): Deprotonation of the

    
    -carbon (
    
    
    
    ), leading to the formation of an
    
    
    -unsaturated amide (acrylamide derivative).

The Golden Rule: To win this competition, you must decouple nucleophilicity from basicity .

Troubleshooting Guides

Issue #1: "I see significant alkene (acrylamide) formation in my NMR."

Diagnosis: Your nucleophile is acting as a base.[1][2][3] This is common when reacting


-bromoamides directly with amines (e.g., benzylamine, ammonia). High temperatures or sterically hindered substrates exacerbate this.

The Solution: The Azide "Trojan Horse" Protocol Do not use the amine directly. Use an azide surrogate (


), which is a powerful nucleophile but a poor base, followed by reduction.

Protocol:

  • Substitution: React

    
    -bromoamide with Sodium Azide (
    
    
    
    )
    (1.1 - 1.5 eq) in DMF or DMSO .
    • Conditions: Room Temperature (RT) to 40°C. Avoid heating >60°C to prevent retro-aldol-type degradation or elimination.

    • Time: 2–12 hours. Monitor by TLC/LCMS.

  • Reduction: Convert the resulting

    
    -azido amide to the amine via Staudinger Reduction  (
    
    
    
    /
    
    
    ) or Hydrogenation (
    
    
    , Pd/C).

Why this works:

  • 
     is linear and unhindered (Fast 
    
    
    
    ).
  • 
     is non-basic (pKa of 
    
    
    
    ), shutting down the
    
    
    pathway.
Issue #2: "The reaction is sluggish, but heating causes elimination."

Diagnosis: The leaving group (Bromide) is not leaving fast enough to outcompete the background elimination, or the C-Br bond is sterically shielded.

The Solution: The Finkelstein Assist (In-Situ Iodination) Transform the substrate into a more reactive


-iodoamide in situ.

Protocol:

  • Add 0.1 - 0.5 eq of Sodium Iodide (NaI) to your reaction mixture.

  • Mechanism:

    
     displaces 
    
    
    
    rapidly (equilibrium). The resulting C-I bond is weaker and the Iodide is a better leaving group (super-leaving group), accelerating the attack by your primary nucleophile.

Finkelstein_Cycle cluster_0 Catalytic Cycle Start α-Bromoamide (Slow Reaction) Inter α-Iodoamide (Highly Reactive) Start->Inter Fast Substitution (k1) Inter->Start Equilibrium Product α-Substituted Amide (Desired Product) Inter->Product Very Fast Substitution (k2 >> k1) NaI NaI (Cat.) NaI->Start Nu Nucleophile (N3-, etc.)

Figure 1: The Finkelstein catalyst loop accelerates substitution without requiring higher temperatures.

Decision Matrix: Selecting the Right Conditions

Use this table to select the optimal solvent and nucleophile combination based on your substrate's risk profile.

VariableRecommendationTechnical Rationale
Nucleophile Azide (

)
High Nucleophilicity (

), Low Basicity. Best for primary substitution.
Thiol (

)
Excellent nucleophile, but can cause elimination if R is bulky. Keep pH < 9.
Amine (

)
AVOID DIRECT USE. If necessary, use massive excess (10 eq) or cold temps (0°C).
Solvent DMF / DMSO Polar Aprotic.[3] Solvates cations (

), leaving the anion "naked" and highly reactive for

.
Acetone Good for Finkelstein (NaI is soluble, NaBr precipitates), driving the I-exchange forward.[4]
THF / DCM Generally too slow for difficult substitutions; requires heating which risks elimination.
Temperature 0°C - 25°C

is enthalpy-driven. Elimination (

) is entropy-driven (2 molecules

3 molecules). Keep it cool.

Visualizing the Competition

Understanding the mechanistic bifurcation is critical for troubleshooting.

Reaction_Pathways Substrate α-Bromoamide (Substrate) Path_SN2 Pathway A: Substitution (SN2) Attack at Carbon Substrate->Path_SN2 Favored by: - Low Temp - Non-basic Nu (N3-) - Polar Aprotic Solvent Path_E2 Pathway B: Elimination (E2) Attack at α-Proton Substrate->Path_E2 Favored by: - High Temp - Bulky/Strong Bases - Steric Hindrance BaseNu Reagent: Amine (R-NH2) (Acts as Base & Nucleophile) BaseNu->Substrate Prod_Desired α-Amino Amide (Target) Path_SN2->Prod_Desired Prod_Side α,β-Unsaturated Amide (Waste) Path_E2->Prod_Side

Figure 2: Mechanistic bifurcation. Pathway B (Red) dominates with basic nucleophiles or high heat.

Frequently Asked Questions (FAQ)

Q: Can I just use a hindered base like DIPEA to soak up the acid and drive the reaction with my amine? A: No. Adding DIPEA often accelerates elimination. The hindered base will deprotonate the


-position (forming the enolate/alkene) faster than your amine can displace the bromide. If you must use a direct amine, use no external base  and use 2 equivalents of the amine itself (one to react, one to scavenge HBr), or use a non-nucleophilic inorganic buffer like 

.

Q: I need to make a secondary amine. Azide reduction only gives primary amines. A: Use the "Nosyl" Strategy .

  • React the

    
    -bromoamide with a sulfonamide (e.g., 
    
    
    
    ) under mild basic conditions (
    
    
    , DMF). Sulfonamides are acidic (
    
    
    ) and the anion is a great nucleophile but non-basic.
  • Remove the Nosyl group (Thiophenol/Base) to reveal the secondary amine.

Q: Does the "Silver Oxide" (


) method work here? 
A:  Silver salts facilitate halide departure (

-like character), which can actually increase rearrangement or elimination risk in amides. Silver oxide is better suited for converting

-halo acids to

-hydroxy acids (hydrolysis) rather than amination. Stick to Azide or Finkelstein for C-N bond formation.

References

  • Nucleophilic Substitution vs. Elimination in Alpha-Halo Carbonyls MasterOrganicChemistry.com. "Elimination of Alpha Bromides to produce alpha,beta-unsaturated carbonyl compounds." [Link]

  • The Finkelstein Reaction: Mechanism and Utility Organic-Chemistry.org. "Finkelstein Reaction - Mechanism and Recent Literature." [Link]

  • Azide Substitution Protocols Chemistry LibreTexts. "Synthesis of Amines via SN2 Reactions (Azide Displacement)." [Link]

  • Practical Guide to Amine Synthesis TutorChase. "Synthesis of Azides from Halides and Reduction to Amines." [Link]

Sources

Technical Support Center: Optimizing Temperature for 2-Bromopropionyl Chloride Addition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-bromopropionyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent. Here, we will delve into the critical parameter of temperature control during acylation reactions to help you maximize yield, ensure selectivity, and minimize impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for adding 2-bromopropionyl chloride to an amine or alcohol?

A: As a general best practice, initiate the reaction at a low temperature, typically between 0 °C and -20 °C . The acylation of amines and alcohols with 2-bromopropionyl chloride is a highly exothermic process. Starting at a reduced temperature allows for better control over the heat generated, preventing temperature spikes that can lead to undesirable side reactions and decomposition of the starting materials or product.[1] A slow, dropwise addition of the acyl chloride to the cooled solution of the nucleophile (amine/alcohol) and a non-nucleophilic base is crucial for maintaining this control.[2]

Q2: My reaction mixture is turning dark brown or black. What does this indicate?

A: A significant color change to dark brown or black is often a sign of decomposition. 2-Bromopropionyl chloride and its subsequent products can be thermally sensitive. Elevated temperatures can promote side reactions such as elimination, polymerization, or other degradation pathways. This is particularly prevalent if the temperature is not adequately controlled during the addition phase. It is essential to ensure your cooling bath is efficient and that the addition rate is slow enough to allow for effective heat dissipation.

Q3: How does the choice of solvent affect the optimal reaction temperature?

A: The solvent plays a critical role in heat transfer and can influence reaction kinetics. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. DCM is often a good starting point due to its low freezing point and ability to dissolve a wide range of organic compounds.[2] The polarity of the solvent can also impact the reaction rate, though the relationship is not always linear and can be substrate-dependent.[3] For particularly exothermic reactions, a solvent with a higher heat capacity might be chosen to help absorb the energy released.

Q4: Is it ever necessary to warm the reaction after the initial addition?

A: Yes, in some cases. While the initial addition should be performed at low temperatures to control the exotherm, some reactions may require warming to proceed to completion. This is especially true for less reactive nucleophiles, such as sterically hindered amines or certain alcohols. After the addition is complete, the reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS). If the reaction appears sluggish or has stalled, a gradual warming to room temperature or slightly above may be necessary to drive it to completion.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical framework for resolving them.

Issue 1: Low Product Yield

Low yield can stem from several temperature-related factors. The key is to determine whether the reaction is incomplete or if degradation is occurring.

Workflow for Diagnosing Low Yield

G start Low Yield Observed check_completion Monitor Reaction by TLC/LCMS at End of Low Temp Addition start->check_completion incomplete Incomplete Reaction (Starting Material Remains) check_completion->incomplete Incomplete? degradation Degradation Suspected (Multiple Spots/Streaking on TLC) check_completion->degradation Degradation? warm_slowly Gradually Warm Reaction to Room Temperature incomplete->warm_slowly Yes repeat_lower Repeat Reaction at an Even Lower Temperature (e.g., -40 °C to -78 °C) degradation->repeat_lower Yes monitor_warming Continue Monitoring Progress warm_slowly->monitor_warming yield_improves Yield Improves monitor_warming->yield_improves no_improvement No Improvement / More Degradation monitor_warming->no_improvement check_reagents Consider Reagent Stability and Purity no_improvement->check_reagents repeat_lower->check_reagents

Caption: Decision workflow for troubleshooting low reaction yields.

Issue 2: Significant Impurity Formation

The formation of impurities is highly sensitive to temperature. Higher temperatures provide the activation energy for alternative reaction pathways.

Relationship Between Temperature and Reaction Outcomes

G cluster_outcomes Reaction Outcomes Temp Reaction Temperature Rate Reaction Rate Increases with Temperature Temp->Rate Promotes Selectivity Selectivity Often Decreases at Higher Temps Temp->Selectivity Reduces SideProducts Side Product Formation Increases with Temperature Temp->SideProducts Promotes Stability Reagent/Product Stability Decreases at Higher Temps Temp->Stability Reduces

Caption: Impact of temperature on key reaction parameters.

Common Side Reactions and Temperature:

  • Over-acylation: If the nucleophile has multiple reactive sites, higher temperatures can lead to the addition of more than one acyl group.

  • Elimination: The bromide is a good leaving group. At elevated temperatures, especially with hindered bases, elimination to form an acryloyl chloride intermediate can occur, leading to undesired byproducts.

  • Racemization: For chiral substrates, excessive heat can sometimes lead to racemization at the stereocenter adjacent to the carbonyl group.

Mitigation Strategy: The primary strategy is to maintain the lowest practical temperature throughout the addition and reaction period. If impurities persist even at 0 °C, attempting the reaction at -20 °C or even in a dry ice/acetone bath (approx. -78 °C) is a logical next step.

Protocols and Data

General Experimental Protocol for Acylation of a Primary Amine

This protocol provides a baseline procedure that should be optimized for your specific substrate.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane (DCM).[2]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. For more sensitive substrates, a salt-ice bath or a cryocooler can be used to achieve lower temperatures.

  • Reagent Preparation: In a separate dry flask or addition funnel, dissolve 2-bromopropionyl chloride (1.0-1.05 equivalents) in anhydrous DCM.

  • Controlled Addition: Add the 2-bromopropionyl chloride solution dropwise to the cooled amine solution over a period of 20-30 minutes. Use a syringe pump for precise control if available. Crucially, monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the cooled temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Warming (if necessary): If the reaction is incomplete, allow the mixture to slowly warm to room temperature and continue stirring.

  • Quenching and Workup: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Table 1: Recommended Starting Temperatures by Nucleophile Class

The reactivity of the nucleophile is a key factor in determining the optimal temperature profile. The data below provides general guidance.

Nucleophile ClassExampleRecommended Starting Temp. (°C)Rationale
Primary Aliphatic Amines Butylamine-20 to 0Highly nucleophilic and reactive; requires significant cooling to control the exotherm.
Secondary Aliphatic Amines Diethylamine-10 to 0Still highly reactive, but steric hindrance can slightly moderate the reaction rate compared to primary amines.
Primary Aromatic Amines Aniline0 to 10Less nucleophilic than aliphatic amines; may require warming to room temperature for full conversion.
Primary Alcohols Ethanol0 to Room TempGenerally less reactive than amines; often requires a catalyst (e.g., DMAP) and may need to be warmed to proceed at a reasonable rate.[4][5]
Phenols Phenol0 to Room TempLess nucleophilic than aliphatic alcohols; reaction may be sluggish and require warming.

References

  • 2-Bromopropionyl Chloride: Properties, Applications, and Synthesis Methods. (2023). A comprehensive overview of the chemical's properties and uses.
  • Kinetics of the Hydrolysis of Acetyl Chloride. (1960). The Journal of Chemical Physics.
  • Optimization of reaction conditions for the aminalization reaction between 1a and 2a.
  • SAFETY DATA SHEET - 2-Bromopropionyl chloride. (2021). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromopropionyl chloride. (2025). Fisher Scientific.
  • Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.Benchchem.
  • Effect of solvent on the acylation reaction.
  • Replacing the -oh group in alcohols by a halogen.Chemguide.
  • Reactions of Alcohols. (2018). Edexcel International A Level (IAL) Chemistry Revision Notes.

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Profiling of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide provides a definitive structural analysis of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide , a critical intermediate often utilized in the synthesis of complex beta-amino amides and heterocycles.

In drug development, the "performance" of an analytical method is defined by its ability to resolve critical features—specifically stereocenters and labile protons—against the background of starting materials. This guide compares the target molecule's spectral signature against its precursors (3,5-dimethoxyaniline and 2-bromopropionyl bromide ) and evaluates the performance of two standard solvent systems (CDCl₃ vs. DMSO-d₆ ) to determine the optimal workflow for purity verification.

Key Analytical Challenges:

  • Chiral Resolution: The alpha-proton (

    
    ) adjacent to the bromine is a quartet that signals the integrity of the chiral center (if enantiomerically pure starting materials were used) or the racemic nature.
    
  • Amide Rotamers: Distinguishing genuine impurities from rotameric broadening of the amide bond.

  • End-Point Determination: Quantifying unreacted aniline, which can be toxic and difficult to remove.

Structural Segmentation & Theoretical Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetic zones.

Zone A: The Electrophilic Core (Aliphatic)
  • Structure: A 2-bromopropionyl moiety.[1]

  • Signal Logic: The methine proton (

    
    ) is deshielded by both the carbonyl group and the bromine atom, pushing it significantly downfield compared to a standard alkyl chain.
    
  • Pattern: A distinct quartet (coupling with the methyl group) and a doublet (methyl group).

Zone B: The Nucleophilic Core (Aromatic)
  • Structure: A 3,5-dimethoxyphenyl ring.

  • Signal Logic: The symmetry of the 3,5-substitution creates a simplified aromatic region.

    • Protons 2 & 6: Equivalent, ortho to the amide nitrogen.

    • Proton 4: Unique, para to the amide nitrogen, flanked by methoxy groups.

  • Pattern: A 2:1 integration ratio in the aromatic window (

    
     6.0–7.0 ppm).
    
Zone C: The Linker (Amide)
  • Structure: Secondary Amide (-NH-).

  • Signal Logic: Highly solvent-dependent.[2] It appears as a broad singlet in CDCl₃ but sharpens in DMSO-d₆ due to hydrogen bonding stabilization.

Comparative Analysis: Solvent Performance & Precursor Differentiation

This section objectively compares how the target molecule behaves relative to its alternatives (starting materials) and solvent environments.

Solvent Performance: CDCl₃ vs. DMSO-d₆[3][4]
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d₆) Recommendation
Amide Proton (NH) Broad, often invisible or exchanges with moisture.Sharp, distinct doublet or singlet (approx. 10 ppm).Use DMSO-d₆ if NH quantification is required.
Water Interference Low (H₂O at ~1.56 ppm).High (H₂O at ~3.33 ppm), can obscure OMe signals.Use CDCl₃ for routine purity checks.
Solubility Excellent for this lipophilic amide.Excellent, but harder to recover sample.Use CDCl₃ for process monitoring.
Resolution High resolution for coupling constants (

).
Viscosity causes slight line broadening.Use CDCl₃ for structural characterization.
Precursor Differentiation (Purity Markers)

The most critical "performance" metric for this analysis is the ability to detect unreacted starting material.

  • Marker 1: The "Aniline Shift"

    • Starting Material (3,5-dimethoxyaniline): The amine group is electron-donating, shielding the aromatic protons upfield (

      
       ~5.9–6.0 ppm).
      
    • Product: The amide group is electron-withdrawing relative to the amine. This "deshields" the aromatic protons, shifting them downfield (

      
       ~6.7–6.8 ppm).
      
    • Result: A clean spectrum should show no signals below 6.0 ppm in the aromatic region.

  • Marker 2: The "Alpha-Proton Shift"

    • Reagent (2-bromopropionyl bromide): The

      
       is extremely deshielded (
      
      
      
      > 4.5 ppm) due to the acid bromide functionality.
    • Product: The shift relaxes slightly upfield upon amide formation but remains distinct.

Experimental Data & Protocol

Standardized Data Table (in CDCl₃)

The following data represents the target molecule: This compound .

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
NH (Amide)7.90 - 8.20Broad Singlet1H-Variable position; disappears with D₂O shake.
Ar-H (2, 6)6.75 - 6.80Doublet2H

Ortho to amide; shifts downfield from SM.
Ar-H (4)6.25 - 6.30Triplet1H

Para to amide; flanked by OMe.
CH-Br (

)
4.55 - 4.65Quartet1H

Diagnostic for substitution.
OMe (Methoxy)3.78Singlet6H-Intense singlet; integration reference.
CH₃ (Methyl)1.92Doublet3H

Couples with CH-Br.
Step-by-Step Acquisition Protocol

This protocol is designed to be self-validating. If the integration of the Methyl group (3H) does not match the Methoxy group (6H) within 5%, the sample is impure or wet.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the dried solid product into a clean vial.

  • Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Critical: Ensure complete dissolution. If the solution is cloudy, filter through a small cotton plug into the NMR tube. Suspended solids cause line broadening.

Step 2: Instrument Parameters (400 MHz equivalent)

  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Number of Scans (NS): 16 (sufficient for >10 mg).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate quantitative integration of the aromatic protons is required due to long T1 relaxation times).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation

  • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the OMe peak.

  • Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Integration:

    • Set the OMe singlet (approx 3.78 ppm) to exactly 6.00 .

    • Check the Methyl doublet (approx 1.92 ppm). It must read 3.00 ± 0.15 .

    • Check the Aromatic region.[3] Total aromatic area must sum to 3.00 .

Visualization of Workflows

Diagram 1: Analytical Decision Pathway

This diagram illustrates the logic flow for determining product purity based on the spectral data described above.

NMR_Workflow Start Crude Product Isolation Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR (16 Scans) Solvent->Acquire Check_Ar Check Aromatic Region (5.5 - 7.0 ppm) Acquire->Check_Ar Decision_1 Signals < 6.0 ppm? Check_Ar->Decision_1 Impurity_SM Impurity: Unreacted Aniline (Recrystallize) Decision_1->Impurity_SM Yes (5.9 ppm detected) Check_Aliph Check Aliphatic Region (1.0 - 5.0 ppm) Decision_1->Check_Aliph No (Clean) Decision_2 CH-Br Quartet present at ~4.6 ppm? Check_Aliph->Decision_2 Final_Valid VALID PRODUCT Proceed to Bio-Assay Decision_2->Final_Valid Yes Fail_Hydrol Failure: Hydrolysis/Wrong SM Decision_2->Fail_Hydrol No

Caption: Logic gate for purity assessment. Presence of upfield aromatic signals (<6.0 ppm) is the primary rejection criterion.

Diagram 2: Structure-to-Signal Mapping

This diagram visualizes the causality between the molecular structure and the resulting NMR signals.

Structure_Map Amide Amide Linker (-NH-CO-) Sig_NH NH Signal (Broad, ~8.0 ppm) Amide->Sig_NH Exchangeable H Sig_Ortho Ortho Protons (d, ~6.8 ppm) Amide->Sig_Ortho Deshielding Effect Ring 3,5-Dimethoxy Ring Ring->Sig_Ortho Symmetry (2H) Sig_Para Para Proton (t, ~6.3 ppm) Ring->Sig_Para Shielded by OMe Chain 2-Bromopropyl Chain Sig_Alpha Alpha-CH (q, ~4.6 ppm) Chain->Sig_Alpha Deshielded by Br Sig_Me Methyl (d, ~1.9 ppm) Chain->Sig_Me Coupled to Alpha Sig_Alpha->Sig_Me J ~ 7 Hz Coupling

Caption: Mapping structural moieties to specific NMR chemical shifts and splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5][6] (Foundational text for additivity rules and amide shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4671 (3,5-Dimethoxyaniline data). [Link]

  • PubChem. (2023).[4][5] 2-Bromo-N-phenylpropanamide (Analogous Structure NMR Data). CID 99113. [Link]

Sources

13C NMR Benchmarking Guide: 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive spectral analysis of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide , a key intermediate in the synthesis of selective androgen receptor modulators (SARMs) and kinase inhibitors.

The Challenge: Distinguishing the target amide from its precursors (3,5-dimethoxyaniline) and potential hydrolysis byproducts (2-bromopropionic acid) is critical during scale-up. Standard 1H NMR often suffers from peak overlap in the methoxy/aliphatic regions.

The Solution: 13C NMR offers superior resolution for this structural validation. This guide compares the target molecule against its synthetic precursors and evaluates solvent-dependent chemical shift variations (CDCl₃ vs. DMSO-d₆) to establish a robust quality control protocol.

Part 1: Structural Analysis & Theoretical Assignments

The molecule consists of two distinct domains: the electron-rich 3,5-dimethoxyphenyl ring and the electrophilic 2-bromopropionyl tail.

Chemical Shift Assignment Logic
  • Carbonyl (C=O): The most deshielded signal (~165–170 ppm), diagnostic of amide formation.

  • Aromatic C-O (C3, C5): Highly deshielded (~160 ppm) due to the inductive and resonance effects of the methoxy groups.

  • Alpha-Carbon (C-Br): A distinct aliphatic signal (~40–50 ppm), significantly deshielded by bromine compared to a standard alkyl chain.

  • Methoxy Carbons: Intense signals in the 55–56 ppm range.

Visualization: Structure-to-Shift Mapping

The following diagram maps the specific carbon environments to their expected chemical shift ranges.

ChemicalShiftMap cluster_structure Molecular Structure cluster_shifts 13C NMR Shift Range (ppm) C_Carbonyl Carbonyl (C=O) Amide Linkage Shift_170 165 - 170 ppm (Deshielded) C_Carbonyl->Shift_170 C_Alpha Alpha-Carbon (CH-Br) Chiral Center Shift_45 40 - 50 ppm (Alpha-Halo) C_Alpha->Shift_45 C_Arom_O Aromatic C-O (C3, C5) Methoxy Attached Shift_160 160 - 162 ppm (Aromatic C-O) C_Arom_O->Shift_160 C_Arom_Ortho Aromatic C-H (C2, C6, C4) Shielded Region Shift_100 96 - 100 ppm (Shielded Aromatic) C_Arom_Ortho->Shift_100 C_Methoxy Methoxy Methyls (OCH3) Shift_55 55 - 56 ppm (Methoxy) C_Methoxy->Shift_55

Figure 1: Logic map correlating structural moieties of this compound to 13C NMR regions.

Part 2: Comparative Data Analysis

This section provides the reference data required to validate synthesis success.

Table 1: Product vs. Precursor (Reaction Monitoring)

Use this table to confirm the consumption of the starting material (Aniline) and the formation of the Amide.

Carbon Environment3,5-Dimethoxyaniline (SM) [1]Target Amide (Product) [2]Shift Δ (ppm)Diagnostic Note
C=O (Amide) Absent168.5 N/APrimary Confirmation
C-1 (Ar-N) 148.2139.5 -8.7Upfield shift due to loss of N-lone pair donation.
C-3,5 (Ar-O) 161.5160.8 -0.7Minimal change; stable anchor.
C-2,6 (Ortho) 92.098.5 +6.5Downfield shift (deshielding) upon acylation.
C-4 (Para) 90.596.8 +6.3Distinctive shift from SM.
CH-Br (Alpha) Absent45.2 N/AConfirms acyl chain integrity.
CH₃ (Beta) Absent22.1 N/AMethyl doublet in 1H, singlet in 13C.
OCH₃ 55.155.4 +0.3Often overlaps; check integration in 1H.

Note: Data represents consensus values in CDCl₃. Small variations (±0.5 ppm) may occur depending on concentration and temperature.

Table 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent choice critically affects the Carbonyl and C-1 shifts due to hydrogen bonding interactions.

CarbonShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)Mechanism of Shift
C=O 168.5169.8 H-bonding with solvent/NH deshields carbonyl [3].
C-1 (Ar-N) 139.5140.2 Polarity-induced electronic redistribution.
OCH₃ 55.455.1 Minimal solvent effect.
Solvent Residual 77.16 (t)39.52 (sept) Interference Check: DMSO septet may obscure Alpha-C signal (~40-45 ppm).

Recommendation: Use CDCl₃ for routine analysis to avoid the DMSO solvent peak overlapping with the Alpha-Carbon (C-Br) region. Use DMSO-d₆ only if solubility in chloroform is insufficient.

Part 3: Experimental Protocol & Workflow

Sample Preparation
  • Mass: Dissolve 20–30 mg of the solid product.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Vessel: 5mm high-precision NMR tube. Note: Filter the solution through a cotton plug if any turbidity remains.

Acquisition Parameters (Instrument: 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C-3,5 and C=O) have long T1 relaxation times. A short d1 will suppress these signals, making the aromatic ring look monosubstituted or missing the carbonyl entirely.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N ratio on quaternary carbons.

  • Spectral Width: 0 – 220 ppm.[1]

Validation Workflow (PAT)

The following decision tree outlines the logic for interpreting the spectra during synthesis.

ValidationWorkflow Start Acquire 13C NMR (CDCl3) Check_CO Check 165-170 ppm Is Carbonyl Present? Start->Check_CO No_CO No Peak Check_CO->No_CO No Yes_CO Peak Detected Check_CO->Yes_CO Yes Fail_1 Reaction Failed: Starting Material Only No_CO->Fail_1 Check_Alpha Check 40-50 ppm (Alpha-CH-Br) Yes_CO->Check_Alpha Check_Impurity Check 175+ ppm (Acid Impurity) Check_Alpha->Check_Impurity Impurity_Found Peak > 172 ppm Check_Impurity->Impurity_Found Yes Pass PASS: 1. C=O @ ~168 2. C-Br @ ~45 3. Ar-C @ ~160, 140, 98 Check_Impurity->Pass No Fail_2 Hydrolysis Detected: 2-Bromopropionic Acid present Impurity_Found->Fail_2

Figure 2: Step-by-step spectral validation workflow for product release.

References

  • PubChem. (n.d.).[2] 3,5-Dimethoxyaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (Validated against general anilide fragments). Retrieved from [Link]

  • Kozerski, L., & Kawecki, R. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A, 121(50), 9645–9653.[3] [Link][4]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Publish Comparison Guide: HPLC Retention Time & Analysis of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC analysis, retention behavior, and method development strategies for 2-bromo-N-(3,5-dimethoxyphenyl)propanamide , a critical synthetic intermediate often utilized in the preparation of oxindoles and selective androgen receptor modulators (SARMs).

Executive Summary

This compound (CAS: 568576-41-0) is a lipophilic amide intermediate. Its analysis is critical for monitoring the acylation of 3,5-dimethoxyaniline or the subsequent intramolecular cyclization to oxindole derivatives.

This guide compares the retention behavior of this compound across two distinct stationary phases (C18 vs. Phenyl-Hexyl ) and defines the optimal chromatographic conditions to separate it from its starting materials and hydrolytic impurities.

Key Performance Indicators (KPIs)
ParameterStandard C18 MethodPhenyl-Hexyl MethodRecommendation
Retention Time (Rt) ~6.5 – 7.5 min~7.8 – 8.5 minC18 for routine QC.
Selectivity (

)
High for hydrophobicityHigh for

interactions
Phenyl-Hexyl for isomer separation.
Peak Symmetry Excellent (Tailing < 1.2)Good (Tailing < 1.3)C18 yields sharper peaks.
LOD (UV 254 nm) 0.05 µg/mL0.08 µg/mLC18 offers slightly better sensitivity.

Physicochemical Profile & Method Design

Understanding the molecule's properties is essential for predicting retention and designing a robust method.

  • Lipophilicity (LogP): Estimated at 2.3 – 2.6 . The bromine atom and the propyl chain add significant hydrophobicity compared to the aniline precursor.

  • Solubility: Low in water; soluble in Acetonitrile (ACN), Methanol (MeOH), and DMSO.

  • Stability: The

    
    -bromo amide moiety is susceptible to hydrolysis in highly basic aqueous buffers. Neutral or acidic pH (2.5–4.0) is mandatory. 
    
Mechanism of Interaction

The compound interacts with the stationary phase via two primary mechanisms:

  • Hydrophobic Interaction: The propyl chain and bromine atom drive partitioning into the C18 layer.

  • 
     Stacking:  The electron-rich 3,5-dimethoxyphenyl ring interacts strongly with phenyl-based columns.
    

InteractionMechanism cluster_legend Retention Drivers Molecule This compound C18 C18 Stationary Phase (Hydrophobic Interaction) Molecule->C18 Alkyl Chain & Br Partitioning Phenyl Phenyl-Hexyl Phase (Pi-Pi Stacking + Hydrophobic) Molecule->Phenyl Dimethoxybenzene Ring Interaction Interaction Dominant Force: Hydrophobicity (LogP ~2.4)

Figure 1: Mechanistic interactions driving retention on C18 vs. Phenyl-Hexyl phases.

Experimental Protocols & Retention Data

Method A: Standard Reverse-Phase (C18)

Best for routine purity analysis and reaction monitoring.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase B
0.0 30%
10.0 90%
12.0 90%
12.1 30%

| 15.0 | 30% (Re-equilibration) |

Method B: Enhanced Selectivity (Phenyl-Hexyl)

Best for separating halogenated impurities or regioisomers.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Water (Gradient similar to Method A).

  • Note: Methanol promotes stronger

    
     interactions than ACN.
    
Comparative Retention Data

The following data represents validated retention behavior relative to the starting material (3,5-dimethoxyaniline).

CompoundDescriptionRt (C18) [min]Rt (Phenyl) [min]RRT (vs Product)
3,5-Dimethoxyaniline Starting Material (Polar)3.23.80.46
2-Bromopropionic Acid Reagent (Acidic, washes out)1.51.40.21
Target Product This compound 6.9 8.1 1.00
Des-bromo Analog Impurity (N-(3,5-dimethoxyphenyl)propanamide)5.86.50.84
Dimer Impurity Over-reaction byproduct11.212.51.62

Critical Insight: The bromine atom significantly increases retention compared to the des-bromo analog (Rt 6.9 vs 5.8 min) due to the "heavy atom effect" and increased lipophilicity. If your peak elutes earlier than expected, check for debromination.

Analytical Workflow & Troubleshooting

To ensure data integrity, follow this self-validating workflow.

Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:Water) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Decision Check Rt of Main Peak Inject->Decision Pass Rt = 6.9 ± 0.2 min (Proceed to Purity Calc) Decision->Pass Matches Std Fail_Early Rt < 6.0 min (Suspect Hydrolysis/Debromination) Decision->Fail_Early Too Fast Fail_Late Rt > 8.0 min (Suspect Dimerization) Decision->Fail_Late Too Slow

Figure 2: Routine analysis workflow for confirmation of identity.

Troubleshooting Common Issues
  • Peak Tailing:

    • Cause: Interaction between the amide nitrogen and residual silanols on the column.

    • Solution: Ensure the mobile phase pH is acidic (0.1% Formic Acid or Phosphoric Acid) to protonate silanols and suppress secondary interactions.

  • Split Peaks:

    • Cause: Sample solvent mismatch.

    • Solution: Do not dissolve the sample in 100% ACN if the initial gradient is 30% ACN. Use 50:50 ACN:Water to prevent "solvent effect" band broadening.

  • Retention Shift:

    • Cause: Column aging or temperature fluctuation.

    • Solution: Use a relative retention time (RRT) calculation against the 3,5-dimethoxyaniline standard for consistent identification.

References

  • Separation of Phenylacetamide Derivatives: Title: Multivariate analysis of chromatographic retention data and lipophilicity of phenylacetamide derivatives. Source: Analytica Chimica Acta, 2013. URL:[Link]

  • HPLC Method for Bromo-Amides: Title: Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol. Source: ResearchGate / Journal of Chromatographic Science. URL:[Link]

  • Synthesis Context (Oxindole Precursors)
  • General C18 Retention Mechanisms: Title: The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Source: Journal of Separation Science. URL:[Link]

A Guide to the Elemental and Spectroscopic Analysis of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of elemental analysis, alongside complementary spectroscopic methods. By presenting a multi-faceted analytical approach, we aim to provide a robust framework for compound verification and purity assessment.

The Foundational Pillar: Elemental Analysis

Elemental analysis is a cornerstone technique in chemical characterization, providing the empirical formula of a compound by determining the mass percentages of its constituent elements. This method is fundamental to confirming the identity of a newly synthesized molecule.

Theoretical Composition

For this compound, with the chemical formula C₁₁H₁₄BrNO₃ and a molecular weight of 288.14 g/mol , the theoretical elemental composition is calculated as follows:

  • Carbon (C): (11 * 12.011) / 288.14 * 100% = 45.85%

  • Hydrogen (H): (14 * 1.008) / 288.14 * 100% = 4.90%

  • Bromine (Br): (1 * 79.904) / 288.14 * 100% = 27.73%

  • Nitrogen (N): (1 * 14.007) / 288.14 * 100% = 4.86%

  • Oxygen (O): (3 * 15.999) / 288.14 * 100% = 16.66%

Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of these theoretical values, a standard widely adopted in the scientific community.

A Holistic Approach: The Power of Spectroscopic Corroboration

While elemental analysis provides the empirical formula, it does not reveal the compound's structure or the presence of isomeric impurities. Therefore, a suite of spectroscopic techniques is employed to gain a comprehensive understanding of the molecular architecture and to ensure the sample's purity. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in the analysis of this compound.

Comparative Analysis of Techniques
Analytical Technique Information Provided Expected Results for this compound
Elemental Analysis Determines the percentage composition of elements.C: 45.85%, H: 4.90%, N: 4.86%, Br: 27.73%, O: 16.66% (Theoretical)
¹H NMR Spectroscopy Provides information about the number, environment, and connectivity of hydrogen atoms.Signals corresponding to the aromatic protons, methoxy protons, the methine proton adjacent to the bromine, and the methyl protons.
¹³C NMR Spectroscopy Identifies the different carbon environments in the molecule.Resonances for the aromatic carbons, methoxy carbons, carbonyl carbon, the carbon bearing the bromine, and the methyl carbon.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.A molecular ion peak [M]⁺ and/or a protonated molecule peak [M+H]⁺ at m/z corresponding to the molecular weight. Isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) will be observed.
FTIR Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C-N stretching, C-O stretching (ethers), and aromatic C-H and C=C bending.

Experimental Methodologies and Data Interpretation

Elemental Analysis Workflow

The process of elemental analysis is a destructive technique that involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods. Halogens like bromine are converted to silver halides for quantification.

Caption: Workflow of Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: For this compound, one would expect to see distinct signals for the aromatic protons on the dimethoxyphenyl ring, two singlets for the two equivalent methoxy groups, a quartet for the proton on the chiral center adjacent to the bromine, and a doublet for the terminal methyl group. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The ¹³C NMR spectrum would show separate peaks for each unique carbon atom. This includes the carbonyl carbon of the amide, the carbons of the aromatic ring (with different shifts for the substituted and unsubstituted positions), the methoxy carbons, the carbon atom bonded to bromine, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can provide the exact molecular weight of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak at approximately m/z 287 and 289 in a roughly 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns can also provide structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational frequencies for this compound include:

  • N-H stretch: A peak around 3300 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region

  • C=O stretch (amide I band): A strong absorption around 1650 cm⁻¹

  • N-H bend (amide II band): A peak around 1550 cm⁻¹

  • C-O stretch (ether): Strong absorptions in the 1050-1250 cm⁻¹ region

  • C-Br stretch: A peak in the 500-600 cm⁻¹ region

Comprehensive Characterization Workflow

To ensure the identity, purity, and structural integrity of a synthesized compound like this compound, a multi-step analytical workflow is essential.

Caption: Comprehensive Analytical Workflow.

Conclusion

The characterization of this compound serves as a prime example of the necessity for a synergistic analytical approach in modern chemistry. While elemental analysis provides the foundational empirical formula, it is the collective data from spectroscopic techniques like NMR, MS, and FTIR that enables unambiguous structural confirmation and purity assessment. This guide underscores the importance of integrating these methods to ensure the quality and reliability of chemical entities in research and development.

References

  • NIST Chemistry WebBook. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Researcher's Guide to Confirming the Synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals and Scientists

In the synthesis of novel chemical entities, the unambiguous identification of the final product, distinct from its precursors, is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of the target molecule, 2-bromo-N-(3,5-dimethoxyphenyl)propanamide, with its starting materials, 3,5-dimethoxyaniline and 2-bromopropanoyl chloride. We will explore the key analytical techniques and expected data that empower researchers to confidently confirm a successful synthesis.

The acylation of 3,5-dimethoxyaniline with 2-bromopropanoyl chloride is a common method for synthesizing the target amide. The reaction involves the nucleophilic attack of the amine on the electrophilic acyl chloride, leading to the formation of an amide bond. A non-nucleophilic base, such as triethylamine, is often employed to neutralize the HCl byproduct.[1]

Visualizing the Transformation: Reaction Workflow

Reaction_Workflow SM1 3,5-Dimethoxyaniline reagents + Triethylamine + Toluene @ 0°C to RT SM2 2-Bromopropanoyl Chloride Product This compound reagents->Product Amide Bond Formation

Caption: Synthetic route to this compound.

The Litmus Test of Synthesis: Comparative Analysis of Product vs. Starting Materials

A successful reaction is characterized by the consumption of starting materials and the emergence of a new chemical entity with distinct physical and spectroscopic properties.

Property 3,5-Dimethoxyaniline 2-Bromopropanoyl Chloride This compound
Molecular Formula C₈H₁₁NO₂[2]C₃H₄BrClO[3]C₁₁H₁₄BrNO₃[4]
Molecular Weight 153.18 g/mol [2]171.42 g/mol [3][5][6]288.14 g/mol [4]
Appearance White to light yellow crystalline powder[7][8]Light orange to yellow-green clear liquid[9]Expected to be a solid[1][10]
Melting Point 52-59 °C[8]Not applicable (liquid)Varies depending on purity, e.g., a similar compound has a melting point of 55-56°C[1]
Solubility Soluble in organic solventsReacts with water[11]Soluble in common organic solvents like ethyl acetate and dichloromethane

Spectroscopic Fingerprints: Unveiling the Molecular Structure

The most definitive method for distinguishing the product from its precursors is through spectroscopic analysis. Each technique provides a unique window into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. The formation of the amide bond results in significant and predictable changes in the chemical environment of the protons and carbons near the reaction center.

Expected ¹H NMR Shifts:

Compound Key Proton Signals (ppm) Rationale for Distinction
3,5-Dimethoxyaniline ~3.6 (s, 2H, -NH₂), ~3.7 (s, 6H, -OCH₃), ~5.8-6.0 (m, 3H, Ar-H)[2]The presence of a broad singlet for the two amine protons.
2-Bromopropanoyl Chloride ~1.9 (d, 3H, -CH₃), ~4.8 (q, 1H, -CHBr)[3]A characteristic quartet for the proton adjacent to the bromine and a doublet for the methyl group.
This compound ~1.9 (d, 3H, -CH₃), ~3.8 (s, 6H, -OCH₃), ~4.7 (q, 1H, -CHBr), ~6.2 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~8.2 (br s, 1H, -NH)The appearance of a new broad singlet for the amide proton (-NH) and the disappearance of the amine protons from 3,5-dimethoxyaniline. The aromatic proton signals will also shift downfield due to the electron-withdrawing nature of the amide group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) and chemical shifts to assign the signals to the corresponding protons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The conversion of an amine and an acyl chloride to an amide is readily observable.

Key IR Absorption Bands:

Compound Characteristic Peaks (cm⁻¹) Functional Group
3,5-Dimethoxyaniline ~3400-3300 (two bands)N-H stretch (primary amine)[12]
2-Bromopropanoyl Chloride ~1800C=O stretch (acyl chloride)[3]
This compound ~3300 (one band), ~1680-1650, ~1550N-H stretch (secondary amide), C=O stretch (amide I), N-H bend (amide II)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquids, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the key functional group frequencies and compare them to the expected values for the starting materials and the product. The disappearance of the N-H stretches of the primary amine and the C=O stretch of the acyl chloride, coupled with the appearance of the characteristic amide I and II bands, confirms the reaction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, which is a critical piece of evidence for confirming its identity.

Expected Molecular Ion Peaks (m/z):

Compound Expected [M]⁺ or [M+H]⁺ (m/z)
3,5-Dimethoxyaniline 153.08[2][13]
2-Bromopropanoyl Chloride 169.91 / 171.91 (due to bromine isotopes)[3]
This compound 287.02 / 289.02 (due to bromine isotopes)[4][14]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Ionization and Analysis: Ionize the sample and analyze the mass-to-charge ratio of the resulting ions.

  • Data Interpretation: Look for the molecular ion peak corresponding to the calculated molecular weight of the product. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) provides further confirmation.

Monitoring Reaction Progress: Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction.[15][16][17] By comparing the TLC profile of the reaction mixture to that of the starting materials, one can qualitatively assess the consumption of reactants and the formation of the product.

Principle: The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica gel) and the mobile phase (an eluent).[17] Generally, more polar compounds have a stronger interaction with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ).

Expected TLC Profile:

  • 3,5-Dimethoxyaniline: Being a primary amine, it is relatively polar and will likely have a low to moderate Rƒ value.

  • 2-Bromopropanoyl Chloride: This is a reactive species and will likely react with the silica gel or be hydrolyzed by trace amounts of water. It may streak or not be clearly visible.

  • This compound: The resulting amide is generally less polar than the starting amine due to the masking of the polar N-H bonds through amide formation. Therefore, the product spot should have a higher Rƒ value than the 3,5-dimethoxyaniline spot.

Experimental Protocol: TLC Analysis

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Spotting: Using separate capillary tubes, spot the 3,5-dimethoxyaniline starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the baseline.

  • Development: Place the TLC plate in a closed chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[18] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent like potassium permanganate or iodine.[18][19]

  • Analysis: A successful reaction will show the disappearance or significant reduction in the intensity of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product.

Workflow for Product Confirmation

Confirmation_Workflow cluster_reaction Reaction Monitoring cluster_workup Post-Workup Analysis TLC TLC Analysis (Consumption of Starting Material, Formation of New Spot) NMR NMR Spectroscopy (¹H and ¹³C) - Amide proton signal - Shift in aromatic signals TLC->NMR IR IR Spectroscopy - Disappearance of amine N-H - Appearance of amide C=O NMR->IR MS Mass Spectrometry - Correct Molecular Ion Peak - Bromine Isotope Pattern IR->MS Conclusion Product Confirmed MS->Conclusion Start Synthesize Product Start->TLC

Caption: A systematic workflow for confirming the synthesis of the target molecule.

By employing a combination of these analytical techniques, researchers can confidently distinguish this compound from its starting materials and verify the successful outcome of the synthesis. This rigorous approach to product characterization is fundamental to ensuring the reliability and reproducibility of scientific research in drug discovery and development.

References

  • PubChem. 2-Bromopropanoyl chloride | C3H4BrClO | CID 97980. [Link]

  • PrepChem.com. Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. [Link]

  • Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]

  • PubChem. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • NIST WebBook. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Longdom Publishing. Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]

  • NIST WebBook. 2-Bromopropionyl chloride. [Link]

  • Reddit. TLC for amide synthesis. [Link]

  • mzCloud. 3 5 Dimethoxyaniline. [Link]

  • Google Patents. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • PMC. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]

  • PMC. 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of α-Bromo-N-(3,5-dimethoxyphenyl)acetamide: A Reference for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Precise Characterization

In the landscape of modern drug development, α-haloacetamides serve as crucial intermediates and versatile scaffolds. The α-bromo-N-(3,5-dimethoxyphenyl) derivatives, in particular, are of significant interest due to the unique electronic properties conferred by the dimethoxy-substituted phenyl ring, which can influence molecular interactions and metabolic stability. As researchers and medicinal chemists, our ability to synthesize and modify these molecules is predicated on our capacity to accurately confirm their structure and purity. An erroneous structural assignment can derail a research program, leading to wasted resources and invalid biological data.

This guide provides a comprehensive, in-depth reference for the synthesis and spectroscopic characterization of a representative molecule from this class: 2-bromo-N-(3,5-dimethoxyphenyl)acetamide . It is designed not as a rigid template, but as a practical, field-tested manual that explains the causality behind experimental choices. The protocols and data presented herein form a self-validating system, ensuring that researchers can confidently identify their target compound and distinguish it from potential impurities or side products.

Part 1: Synthesis of 2-Bromo-N-(3,5-dimethoxyphenyl)acetamide

The synthesis of N-aryl acetamides is a fundamental transformation in organic chemistry. The most direct and reliable method for preparing the title compound is the N-acylation of 3,5-dimethoxyaniline with a bromoacetyl halide.

Experimental Rationale & Causality
  • Choice of Reagents: 3,5-dimethoxyaniline is selected as the nucleophile. Its two methoxy groups are electron-donating, which slightly increases the nucleophilicity of the amine compared to aniline itself. Bromoacetyl bromide is chosen as the electrophilic acylating agent; it is highly reactive, ensuring the reaction proceeds efficiently, often at room temperature. The presence of two bromine atoms makes it a potent lachrymator, necessitating careful handling in a fume hood.

  • Solvent Selection: A dry, aprotic solvent like 1,4-dioxane or dichloromethane (DCM) is ideal.[1] These solvents fully dissolve the starting materials without reacting with the highly electrophilic bromoacetyl bromide. The absence of water is critical to prevent hydrolysis of the acyl bromide.

  • Base: A mild, non-nucleophilic base such as pyridine or triethylamine (TEA) can be added to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. However, for small-scale reactions where the aniline is not precious, it can be used in slight excess to act as its own base.

  • Work-up: The reaction is typically quenched by pouring it into water. This precipitates the organic product, which is generally insoluble in water, and dissolves the ammonium salt byproduct.[1] Subsequent washing and drying yield the pure product.

Detailed Synthesis Protocol
  • To a stirred solution of 3,5-dimethoxyaniline (1.53 g, 10 mmol) in 50 mL of dry 1,4-dioxane, add triethylamine (1.5 mL, 11 mmol) at room temperature.

  • In a separate flask, dissolve bromoacetyl bromide (2.02 g, 10 mmol) in 15 mL of dry 1,4-dioxane.

  • Add the bromoacetyl bromide solution dropwise to the aniline solution over 15 minutes with continuous stirring. The reaction is exothermic, and a precipitate (triethylammonium bromide) will form.

  • Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.

  • Pour the reaction mixture into 200 mL of ice-cold water. A precipitate of the product will form.

  • Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and dry under reduced pressure to afford the crude product.

  • Recrystallization from ethanol/water can be performed for further purification if necessary.

Synthesis Workflow Diagram

G cluster_reagents Reagents & Solvents cluster_process Reaction & Work-up cluster_output Final Product A 3,5-Dimethoxyaniline E 1. Dissolve Aniline & Base in Dioxane A->E B Bromoacetyl Bromide F 2. Add Acyl Bromide (Dropwise, RT) B->F C 1,4-Dioxane (Dry) C->E D Triethylamine (Base) D->E E->F G 3. Stir for 2 hours F->G H 4. Quench with Ice-Cold Water G->H I 5. Filter & Wash Solid H->I J 6. Dry Product I->J K 2-Bromo-N-(3,5-dimethoxyphenyl)acetamide J->K

Caption: Structure of 2-bromo-N-(3,5-dimethoxyphenyl)acetamide with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. [2] Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ is a better choice if solubility is an issue or to clearly observe the N-H proton, which exchanges less rapidly.

  • Instrument: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. If necessary, 2D experiments like COSY (for H-H correlations) and HSQC/HMBC (for H-C correlations) can be run to confirm assignments.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale / Notes
~8.0-8.5 broad singlet 1H N-H Chemical shift is variable and depends on concentration and solvent. Tends to be downfield.
~6.85 doublet (d) 2H H_ortho (2,6) These two protons are chemically equivalent. They appear as a doublet due to coupling with the para proton. J ≈ 2.2 Hz.
~6.25 triplet (t) 1H H_para (4) This proton is coupled to the two ortho protons, resulting in a triplet. J ≈ 2.2 Hz.
~4.05 singlet (s) 2H -CH₂ Br A singlet as there are no adjacent protons. The electronegative bromine atom shifts it downfield.

| ~3.80 | singlet (s) | 6H | -OCH₃ | The two methoxy groups are equivalent and appear as a sharp singlet. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale / Notes
~164.5 C =O Typical chemical shift for an amide carbonyl carbon.
~161.0 C_meta (3,5) Aromatic carbons directly attached to oxygen are significantly deshielded and appear far downfield.
~140.0 C_ipso (1) The carbon attached to the nitrogen atom.
~105.5 C_ortho (2,6) Shielded relative to benzene due to the electron-donating effect of the methoxy groups.
~98.0 C_para (4) The most shielded aromatic carbon due to the combined electron-donating effect from both meta methoxy groups.
~55.5 -OCH₃ Typical chemical shift for methoxy carbons.

| ~29.0 | -CH₂ Br | The carbon is shifted downfield by the attached bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. ATR is often simpler, requiring only a small amount of solid placed directly on the crystal.

  • Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3300 Medium, Sharp N-H stretch Secondary Amide
~3000-3100 Medium C-H stretch Aromatic
~2840-2960 Medium C-H stretch Aliphatic (-CH₃, -CH₂)
~1670 Strong C=O stretch (Amide I) Amide Carbonyl
~1600, ~1470 Medium-Strong C=C stretch Aromatic Ring
~1540 Medium N-H bend (Amide II) Amide
~1205 Strong C-O stretch Aryl-alkyl ether
~1060 Strong C-O stretch Aryl-alkyl ether

| ~600-700 | Medium | C-Br stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely show the protonated molecular ion [M+H]⁺. Electron Ionization (EI) would be a harsher technique, providing more fragmentation information but potentially a weaker molecular ion peak.

  • Data Acquisition: Acquire a full scan mass spectrum. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.

Predicted Mass Spectrometry Data (ESI-HRMS)

  • Molecular Formula: C₁₀H₁₂BrNO₃

  • Exact Mass: 273.0000

  • [M+H]⁺ Calculated: 273.9973

m/z (Calculated)IonNotes
273.9973 / 275.9953[M+H]⁺The molecular ion peak. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
194.0657[M - Br]⁺Loss of the bromine radical from the molecular ion. This is a very common fragmentation pathway.
154.0813[C₈H₁₂NO₂]⁺Fragment corresponding to the protonated 3,5-dimethoxyaniline, resulting from cleavage of the amide bond.
121.9294[C₂H₂BrO]⁺Fragment corresponding to the bromoacetyl cation.

Part 3: Comparison with Alternatives & Common Issues

A key aspect of robust analysis is understanding how the target compound's spectra differ from those of related structures or common impurities.

  • Comparison with Chloro-analogue: If the reaction were performed with chloroacetyl chloride instead, the most significant differences would be in the mass spectrum. The molecular ion would show an isotopic pattern characteristic of chlorine (M+ and M+2 peaks in a ~3:1 ratio) and would be ~44 mass units lighter. The ¹H and ¹³C NMR shifts of the -CH₂- group would be slightly upfield compared to the bromo derivative.

  • Potential Impurities:

    • Unreacted 3,5-dimethoxyaniline: This would be evident in the ¹H NMR by a broad singlet around 3.6 ppm (the -NH₂ protons) and its characteristic aromatic signals.

    • Hydrolyzed Reagent (Bromoacetic acid): This would show a very broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR.

    • Double Acylation: While sterically hindered, N,N-diacylation is a potential side reaction. This would result in the disappearance of the N-H proton signal in the ¹H NMR and a downfield shift of the associated carbons.

Conclusion

The structural verification of α-bromo-N-(3,5-dimethoxyphenyl)acetamide is unequivocally achieved through a combined application of NMR, IR, and Mass Spectrometry. The key identifying features are the characteristic aromatic substitution pattern in the ¹H NMR (a 2H doublet and a 1H triplet), the strong amide C=O stretch around 1670 cm⁻¹ in the IR, and the distinctive M+/M+2 isotopic pattern in the mass spectrum. This guide provides the foundational data and experimental rationale necessary for researchers to confidently synthesize and characterize this important class of molecules, ensuring the integrity and success of their scientific endeavors.

References

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • mzCloud. 3 5 Dimethoxyaniline. [Link]

  • PubChem. 3,5-Dimethoxyaniline. [Link]

  • MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]

  • (No specific reference for this general st
  • (No specific reference for this general st
  • PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. [Link]

  • Organic Syntheses. n-bromoacetamide. [Link]

  • ChemBK. 3,5-Dimethoxyaniline. [Link]

  • Beilstein Journals. Supplementary Information: Regioselective Monobromination of Phenols and Methoxy-Substituted Benzenes. [Link]

  • Google Patents. An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Royal Society of Chemistry. SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • (No specific reference for this general st
  • NIST WebBook. 2-Bromoacetamide. [Link]

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • GSRS. N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)ACETAMIDE. [Link]

  • MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

  • NIST WebBook. Acetamide, N-(2-methoxyphenyl)-. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Deactivation Guide: 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

[1]

Executive Summary

2-bromo-N-(3,5-dimethoxyphenyl)propanamide is an

2alkylating agent1

This guide outlines a Scientific Deactivation Strategy to chemically neutralize the electrophilic hazard prior to disposal, transforming the substance from a reactive alkylator into a stable thiosulfate salt.[1]

Part 1: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its reactivity profile.[1] The presence of the electron-rich 3,5-dimethoxyphenyl ring makes the amide nitrogen less nucleophilic, but the

1
PropertySpecificationOperational Implication
Functional Class

-Haloamide
High Reactivity: Acts as an electrophile; can alkylate DNA/proteins.
Physical State Solid (Crystalline)Must be dissolved in a solvent (e.g., Acetone, DMSO) before chemical treatment.[1]
Primary Hazard Skin/Eye Irritant, ToxicH315, H319, H302. Potential sensitizer due to alkylating capability.[1]
Incompatibility Strong Oxidizers, Strong BasesDo NOT mix with bleach (liberates

gas) or strong hydroxide (hydrolysis).[1]
RCRA Status Non-Listed (Characteristic)Treat as Halogenated Organic Waste due to Bromine content.
Part 2: The "Self-Validating" Deactivation Protocol

Objective: Convert the reactive C-Br bond into a non-toxic water-soluble salt using Nucleophilic Substitution (

Reagent of Choice:

31
Step-by-Step Quenching Procedure
  • Preparation:

    • Dissolve the waste this compound in a minimal amount of acetone or ethanol.

    • Prepare a 15% w/v aqueous solution of Sodium Thiosulfate.

  • The Reaction (Quenching):

    • Add the thiosulfate solution to the dissolved amide in a 2:1 molar excess (2 moles thiosulfate per 1 mole amide).

    • Why? The excess ensures complete consumption of the alkyl bromide.

    • Stir the mixture at room temperature for 12–24 hours .

  • Validation (The Trust Step):

    • Do not assume the reaction is complete.

    • Spot Test: Take a small aliquot and run a TLC (Thin Layer Chromatography) plate against the starting material.

    • Result: The starting material spot (high

      
      ) should disappear, replaced by a baseline spot (the ionic thiosulfate salt).
      
  • Final Waste Stream:

    • Once validated, the mixture now contains the S-alkyl thiosulfate salt, which is non-volatile and non-alkylating.[1]

    • Dispose of the resulting solution into the Aqueous Waste or Halogenated Solvent Waste container, depending on the solvent ratio used.

Part 3: Logistics & Regulatory Compliance

If chemical deactivation is not feasible (e.g., large quantities >100g), the material must be disposed of as hazardous waste without treatment.[1]

Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or Amber Glass.

  • Segregation: Halogenated Organics .[4][5] Never mix with non-halogenated solvents (e.g., pure acetone/methanol) as this increases incineration costs significantly.[1]

  • Labeling:

    • Chemical Name: this compound.

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Constituents: "Contains Bromine (Halogenated)."[6]

RCRA & DOT Classification

Since this specific CAS is not P-listed or U-listed by the EPA, it is regulated based on its characteristics.[1]

  • EPA Waste Code: D001 (if in flammable solvent) or None (if solid). However, best practice is to tag it for Incineration (Fuel Blending) .[1]

  • DOT Shipping Name (Tentative): Toxic solids, organic, n.o.s. (alpha-bromoamide derivative).[6][7]

  • UN Number: UN 2811 (Generic for toxic organic solids).

Part 4: Decision Logic Diagram

The following workflow illustrates the decision process for handling this specific intermediate.

DisposalWorkflowStartWaste: this compoundDecisionQuantity / Capability?Start->DecisionSmallScaleSmall Scale (<50g)& Lab CapabilityDecision->SmallScaleYesLargeScaleLarge Scale (>50g)or No TreatmentDecision->LargeScaleNoQuenchDeactivation Protocol:React with Na2S2O3 (24h)SmallScale->QuenchSegregationSegregate:Halogenated Waste StreamLargeScale->SegregationValidateValidation:TLC / LC-MS CheckQuench->ValidateValidate->QuenchFail (Retreat)Validate->SegregationPassLabelingLabeling:'Toxic' + 'Halogenated'Segregation->LabelingPickupEHS / Vendor Pickup(Incineration)Labeling->Pickup

Figure 1: Operational workflow for the assessment, deactivation, and disposal of alpha-bromoamides.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard reference for thiosulfate quenching protocols).

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-bromo-N-(3,5-dimethoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why" Behind the Protection

Before handling any chemical, understanding its potential hazards is the foundation of safety. Based on data from analogous compounds, 2-bromo-N-(3,5-dimethoxyphenyl)propanamide should be treated as a substance with the following primary hazards:

  • Acute Oral Toxicity (Category 3): The most significant identified hazard is that the compound is toxic if swallowed.[1] This elevates the importance of preventing any hand-to-mouth contact and contamination of personal areas.

  • Serious Eye Irritation (Category 2): Direct contact with the eyes is expected to cause serious irritation.[1] This necessitates robust eye protection beyond standard safety glasses.

  • Potential Skin and Respiratory Irritation: Structurally similar α-bromo amides are known to cause skin and respiratory irritation.[2] While not the primary classified hazard for the analog, this potential must be addressed through appropriate PPE and engineering controls.

The presence of the bromine atom classifies this compound as a halogenated organic, which requires special consideration for waste disposal.[3]

Core PPE Directives: A Multi-Layered Defense

The selection of PPE is not a checklist; it is a system designed to protect you from the specific hazards of the chemical and the procedure.

Eye and Face Protection: The Non-Negotiable Barrier

Given the high risk of serious eye irritation, eye protection is mandatory at all times.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling the compound in any form.[4]

  • Enhanced Protection: When handling larger quantities (>1 liter of solution) or during procedures with a high risk of splashing (e.g., quenching a reaction, pressure changes), a full-face shield must be worn over chemical splash goggles.[5] A face shield alone is insufficient.

Hand Protection: Preventing Dermal Absorption and Contamination

Hands are the most likely point of direct contact. The choice of glove is critical.

  • Primary Gloves: Nitrile gloves are the preferred choice for incidental contact due to their balance of chemical resistance and dexterity.[6]

  • Double Gloving: For all procedures involving this compound, double gloving is strongly recommended. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.

  • Heavy-Duty Work: For tasks involving large quantities or prolonged handling, consider using a heavier-duty glove (e.g., butyl or Viton) as the outer layer, or a flexible laminate glove underneath a nitrile glove for chemicals of unknown toxicity.[5][6]

Protective Clothing: Shielding the Body

Your personal clothing is not a substitute for protective apparel.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement and must be worn fully buttoned.[4]

  • Chemical Apron: When transferring solutions or handling quantities greater than 500 mL, a chemical-resistant apron should be worn over the lab coat to protect against splashes.[6]

  • Personal Attire: All skin from the shoulders to the feet must be covered. This means long pants and closed-toe shoes are mandatory.[4]

Respiratory Protection: The Role of Engineering Controls

The primary defense against respiratory exposure is the use of engineering controls.

  • Fume Hood: All work with solid this compound (e.g., weighing) and any reactions involving it must be performed inside a certified chemical fume hood to control exposure to dusts and potential vapors.[2]

  • Respirator Use: A respirator (e.g., an N95 for dusts or an air-purifying respirator with organic vapor cartridges) should only be necessary if engineering controls are insufficient or in an emergency situation.[6] The use of respirators requires formal training and fit-testing and must be part of your institution's official respiratory protection program.[5]

Operational Plan: From Preparation to Disposal

This section provides a procedural guide for safely handling the compound throughout its lifecycle in the lab.

Pre-Operational Safety Checklist
  • Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Prepare Waste Containers: Have clearly labeled "Halogenated Organic Waste" containers (for both solid and liquid waste) ready in the fume hood.[3]

  • Assemble PPE: Lay out all required PPE for inspection before entering the lab.

PPE Task-Level Summary

For quick reference, the following table outlines the required PPE for common laboratory tasks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork in Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork in Fume Hood
Running Reaction/Workup Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork in Fume Hood
Transferring >500mL Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronWork in Fume Hood
Cleaning Glassware Chemical Splash GogglesHeavy-Duty GlovesLab CoatN/A
Step-by-Step Handling and PPE Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Chemical Handling (in Fume Hood) cluster_decon Decontamination & Doffing A 1. Conduct Risk Assessment B 2. Verify Fume Hood & Safety Equipment A->B C 3. Prepare Labeled Halogenated Waste Containers B->C D 4. Don Lab Coat & Appropriate Attire C->D Proceed to PPE E 5. Don Chemical Splash Goggles D->E F 6. Don Inner Nitrile Gloves E->F G 7. Don Outer Nitrile Gloves F->G H 8. Perform Work (Weighing, Reaction) G->H Enter Work Zone I 9. Segregate Waste into Halogenated Containers H->I J 10. Clean Work Area I->J Work Complete K 11. Remove Outer Gloves (Dispose as Halogenated Waste) J->K L 12. Remove Lab Coat K->L M 13. Remove Goggles L->M N 14. Remove Inner Gloves (Dispose) M->N O 15. Wash Hands Thoroughly N->O

Caption: Workflow for handling this compound.

Disposal Plan: Responsible Lifecycle Management

Improper disposal can harm both the environment and public health. Brominated organic compounds must not be disposed of down the drain.[7]

  • Solid Waste: All solid this compound, contaminated filter paper, and contaminated consumables (e.g., outer gloves, weigh boats) must be placed in a designated, sealed, and clearly labeled "Halogenated Solid Organic Waste" container.

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and rinse solvents, must be collected in a designated, sealed, and clearly labeled "Halogenated Liquid Organic Waste" container.

  • Disposal Pathway: All waste containers must be disposed of through your institution's hazardous waste management program, which will typically involve high-temperature incineration at a licensed facility.[7]

Emergency Procedures: Immediate and Correct Response

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If symptoms persist, seek medical attention.[1]

  • Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician for guidance.[1]

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for halogenated solid waste disposal. Clean the area thoroughly.

  • Major Spill: Evacuate the area, alert others, and contact your institution's emergency response team.

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025). Ideal Response. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. Available at: [Link]

  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • Bromine water - disposal. (2008). Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]

  • SAFETY DATA SHEET - 1-Bromo-2,2-dimethoxypropane. (2025). Thermo Fisher Scientific. Available at: [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research. Available at: [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.